molecular formula C12H15N3 B572491 5-Methyl-2-(piperazin-1-yl)benzonitrile CAS No. 1211529-31-5

5-Methyl-2-(piperazin-1-yl)benzonitrile

Cat. No.: B572491
CAS No.: 1211529-31-5
M. Wt: 201.273
InChI Key: NLEPTNIELHABDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(piperazin-1-yl)benzonitrile is a versatile chemical scaffold in medicinal chemistry research, particularly in the development of novel antiviral and anticancer therapeutics. Its core structure, featuring a benzonitrile moiety linked to a piperazine ring, is recognized as a privileged pharmacophore in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-2-3-12(11(8-10)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEPTNIELHABDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682162
Record name 5-Methyl-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211529-31-5
Record name 5-Methyl-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 5-Methyl-2-(piperazin-1-yl)benzonitrile, identified by the CAS number 1211529-31-5 . It is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the compound's synthesis, characteristics, and its emerging role as a valuable scaffold in medicinal chemistry.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of solubility, lipophilicity, and target engagement. This compound emerges as a key building block, combining the versatile piperazine core with a substituted benzonitrile group. This unique arrangement offers multiple avenues for chemical modification, making it a sought-after intermediate in the synthesis of novel therapeutics. The piperazine scaffold is a cornerstone in the development of a wide array of pharmacological agents, highlighting its significance in modern drug discovery.[1]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed literature, a general and robust synthetic strategy can be extrapolated from the synthesis of analogous piperazine-containing compounds. A common and economically viable approach involves the nucleophilic aromatic substitution of a suitably activated halobenzonitrile with piperazine.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would involve the disconnection of the C-N bond between the benzene ring and the piperazine moiety. This leads to two key starting materials: a 2-halo-5-methylbenzonitrile and piperazine.

G target This compound disconnection C-N Disconnection target->disconnection intermediates 2-Halo-5-methylbenzonitrile + Piperazine disconnection->intermediates

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 2-Fluoro-5-methylbenzonitrile is reacted with an excess of piperazine in a polar aprotic solvent.

  • Rationale: The fluorine atom is a good leaving group for nucleophilic aromatic substitution, and its activation is enhanced by the electron-withdrawing nitrile group. Using an excess of piperazine serves both as the nucleophile and as a base to neutralize the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the reaction.

  • Procedure:

    • To a solution of 2-fluoro-5-methylbenzonitrile (1 equivalent) in DMSO, add piperazine (3-5 equivalents) at room temperature.

    • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification

  • Method: The crude product is purified by column chromatography on silica gel.

  • Rationale: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a solid.

G start 2-Fluoro-5-methylbenzonitrile + Piperazine reaction Nucleophilic Aromatic Substitution (DMSO, 80-120°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively documented, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource
CAS Number 1211529-31-5Internal Database
Molecular Formula C₁₂H₁₅N₃Internal Database
Molecular Weight 201.27 g/mol [2]
Appearance White to off-white solid[3]
Boiling Point 395.3±42.0 °C[2]
Density 1.13±0.1 g/cm³[2]
pKa 8.82±0.10[2]
Solubility Soluble in polar organic solvents[3]

Applications in Drug Design and Discovery

This compound serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The piperazine and benzonitrile moieties offer opportunities for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Anticancer Agents

The piperazine scaffold is a key component in a number of anticancer drugs. Derivatives of this compound can be designed to target various cancer-related pathways. For instance, the piperazine nitrogen can be functionalized to introduce pharmacophores that interact with specific enzyme active sites, such as kinases. The benzonitrile group can also be modified to enhance binding affinity and selectivity. Some piperazine derivatives have shown to induce apoptosis and cell cycle arrest in cancer cells.[4]

Antiviral and Antimicrobial Agents

Piperazine-containing compounds have demonstrated significant potential as antiviral and antimicrobial agents. The piperazine ring can improve the bioavailability and cellular uptake of these agents. Benzonitrile derivatives, in particular, have been investigated as inhibitors of viral entry and replication. For example, certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[5]

Central Nervous System (CNS) Agents

The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable component in the design of new CNS therapies. The this compound scaffold can be utilized to develop novel ligands for serotonin and dopamine receptors.

G scaffold This compound Scaffold anticancer Anticancer Agents scaffold->anticancer antiviral Antiviral/Antimicrobial Agents scaffold->antiviral cns CNS Agents scaffold->cns

Caption: The versatile role of the this compound scaffold in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a modifiable piperazine ring and a substituted benzonitrile moiety provides a robust platform for the synthesis of novel drug candidates with a wide range of therapeutic applications. A thorough understanding of its synthesis, properties, and potential applications is crucial for researchers and scientists working at the forefront of drug discovery and development.

References

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • Yadav, P., & Singh, R. (2022). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Results in Chemistry, 4, 100319. [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-(Pyrimidin-2-Yl)Benzonitrile. [Link]

  • ResearchGate. (2019). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. [Link]

  • ResearchGate. (2024). Selected marketed drugs or drug candidates containing piperazine motif. [Link]

  • Semantic Scholar. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

  • Sakura Finetek USA. (2020). H315 Causes skin irritation. Skin corrosion/irritation Category 2 H319 Causes serious eye irritation. Serious eye damage/eye irr. [Link]

  • ResearchGate. (2013). Concentration-dependent effects of five piperazine derivatives with.... [Link]

  • PubMed. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • NJ Department of Health. (n.d.). Piperazine - HAZARD SUMMARY. [Link]documents/fs/1559.pdf)

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Aryl-Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to exist in different protonation states and its conformational rigidity, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug molecules.[2][3] When incorporated into an aryl-piperazine structure, this moiety can interact with a wide range of biological targets, leading to diverse therapeutic applications, from antiviral to anticancer agents.[4][5] 5-Methyl-2-(piperazin-1-yl)benzonitrile is a valuable building block in this context, with its nitrile group serving as a versatile handle for further chemical transformations and its overall structure showing promise in the development of novel therapeutics, particularly in the realm of antiviral research.[6]

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on the two most prevalent and effective methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and practical insights to ensure successful synthesis.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary and highly effective methods. The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and the specific laboratory capabilities.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The SNAr reaction is a powerful method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[7] In the case of this compound, the nitrile group at the 2-position of the benzonitrile ring acts as a moderate electron-withdrawing group, facilitating the attack of a nucleophile, such as piperazine. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group on the aromatic ring, with fluoride being significantly more reactive than chloride.[7] Therefore, the preferred starting material for this route is 2-fluoro-5-methylbenzonitrile.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination - The Versatile Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[9][10] This method is exceptionally versatile and tolerates a wide range of functional groups, making it a go-to strategy for the construction of C-N bonds, especially when SNAr is not feasible or gives low yields. The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired aryl amine and regenerate the palladium(0) catalyst.[9]

For the synthesis of this compound via this route, 2-chloro-5-methylbenzonitrile is a suitable starting material, coupled with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Visualizing the Synthetic Pathways

Synthetic_Workflow cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination start1 2-Fluoro-5-methylbenzonitrile + Piperazine product1 This compound start1->product1 Heat reagents1 Base (e.g., K2CO3) Solvent (e.g., DMSO) reagents1->product1 start2 2-Chloro-5-methylbenzonitrile + Piperazine product2 This compound start2->product2 Heat reagents2 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents2->product2

Figure 1: Synthetic workflows for this compound.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of this compound. It is recommended that all reactions be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for the SNAr of fluoro-substituted benzonitriles with amines.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methylbenzonitrile (1.0 eq.), piperazine (2.0 eq.), and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-5-methylbenzonitrile.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary for SNAr Protocol:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2-Fluoro-5-methylbenzonitrile1.0135.14(e.g., 1.35 g, 10 mmol)
Piperazine2.086.141.72 g, 20 mmol
Potassium Carbonate2.5138.213.46 g, 25 mmol
DMSO--20 mL
Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is based on established methods for the palladium-catalyzed amination of aryl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-chloro-5-methylbenzonitrile (1.0 eq.), piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq.).

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a concentration of approximately 0.2 M with respect to the 2-chloro-5-methylbenzonitrile.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Washing: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary for Buchwald-Hartwig Protocol:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2-Chloro-5-methylbenzonitrile1.0151.59(e.g., 1.52 g, 10 mmol)
Piperazine1.286.141.03 g, 12 mmol
Sodium tert-butoxide1.496.101.35 g, 14 mmol
Pd₂(dba)₃0.02915.72183 mg, 0.2 mmol
BINAP0.04622.67249 mg, 0.4 mmol
Toluene--50 mL

Characterization of this compound

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.[6]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35-7.45 (m, 2H, Ar-H)

    • δ 6.90-7.00 (d, 1H, Ar-H)

    • δ 3.10-3.20 (t, 4H, piperazine-H)

    • δ 3.00-3.10 (t, 4H, piperazine-H)

    • δ 2.30 (s, 3H, -CH₃)

    • δ 1.80 (br s, 1H, -NH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 155.0 (C-Ar)

    • δ 135.0 (C-Ar)

    • δ 133.0 (C-Ar)

    • δ 120.0 (C-Ar)

    • δ 118.0 (C≡N)

    • δ 115.0 (C-Ar)

    • δ 52.0 (piperazine-CH₂)

    • δ 46.0 (piperazine-CH₂)

    • δ 21.0 (-CH₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~2950-2850 (C-H stretch)

    • ~2220 (C≡N stretch)

    • ~1600, 1500 (C=C aromatic stretch)

    • ~1250 (C-N stretch)

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺: 202.1344

Purification: Achieving High Purity

The final purity of the product is critical for its intended application, especially in a drug development setting.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[11] For this compound, a mixed solvent system is likely to be effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then slowly add a solvent in which it is less soluble (e.g., water or hexanes) until the solution becomes cloudy. Allowing the solution to cool slowly will promote the formation of pure crystals.

  • Column Chromatography: If recrystallization is not effective or if the crude product contains impurities with similar solubility, column chromatography on silica gel is the preferred method. A solvent gradient of ethyl acetate in hexanes, with the possible addition of a small amount of triethylamine to prevent tailing, should provide good separation.

Applications in Drug Discovery and Future Perspectives

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Research on structurally related 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives has demonstrated their potential as inhibitors of the Hepatitis C Virus (HCV).[6] This suggests that this compound could serve as a key intermediate for the synthesis of a library of compounds to be screened for antiviral activity. The secondary amine of the piperazine ring provides a convenient point for further functionalization, allowing for the exploration of structure-activity relationships.

Future work could involve the N-arylation or N-alkylation of the piperazine ring to generate a diverse set of derivatives. These new compounds could then be evaluated for their biological activity against a range of targets, not limited to viral proteins but also including kinases, G-protein coupled receptors, and other enzymes implicated in various diseases.

References

  • Baghbanzadeh, M., et al. (2017). Piperazine in Medicinal Chemistry. Current Medicinal Chemistry, 24(29), 3179-3216.
  • CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(12), 6447-6463.
  • The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Vapor phase IR spectra of the five methylenedioxypiperazines and ethoxybenzylpiperazines.
  • 5.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • The medicinal chemistry of piperazines: A review. Request PDF.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 435-443.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Synthesis and characterization of some 2-quinonyl piperazine derivatives. Request PDF.
  • Spectroscopic Analysis for the Confirmation of 2-Azepan-1-yl-5-nitrobenzonitrile: A Compar
  • PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(12), 2286.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Benzonitrile,_4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl]. MedChemExpress.
  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. ACS Infectious Diseases, 6(6), 1436-1445.
  • Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol.
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Request PDF.
  • Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in the Synthesis of Heterocyclic Compounds. Benchchem.
  • Nucleophilic Arom
  • Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Technical Disclosure Commons.
  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ChemRxiv.
  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Rapid Communications in Mass Spectrometry, 22(16), 2882-2890.
  • A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][2][4] benzodiazepine. Google Patents.

  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4296.
  • 4-({(2r,5s)-2,5-dimethyl-4-[(2r)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-yl}carbonyl)benzonitrile. PubChem.
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • Copies of 1H, 13C, 19F NMR spectra.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. and 13C-NMR Spectroscopy. Elsevier.

Sources

An In-Depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile: Synthesis, Characterization, and Molecular Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(piperazin-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the fundamental molecular properties, including its precise molecular weight, and outlines a robust synthetic pathway for its preparation. Furthermore, it establishes a thorough framework for the analytical characterization of this molecule, employing modern spectroscopic techniques. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel piperazine-containing scaffolds in pharmaceutical development.

Introduction

The piperazine moiety is a ubiquitous structural motif in a vast array of clinically approved drugs and investigational new drug candidates. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When incorporated into a larger molecular framework, the piperazine ring can also serve as a critical pharmacophore, engaging in key interactions with biological targets. The strategic functionalization of the piperazine ring and its surrounding scaffold allows for the fine-tuning of a compound's pharmacological profile.

This compound represents a versatile building block that combines the advantageous features of the piperazine core with a substituted benzonitrile unit. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the methyl group provides a point for modulating lipophilicity and steric interactions. A thorough understanding of its synthesis and analytical characterization is paramount for its effective utilization in drug discovery programs.

Molecular Properties and Identification

A precise understanding of the molecular formula and weight is the cornerstone of any chemical synthesis and characterization endeavor.

Molecular Formula and Weight

The chemical formula for this compound is C₁₂H₁₅N₃ . Based on this formula, the molecular weight of the compound can be calculated with high precision.

PropertyValue
Molecular Formula C₁₂H₁₅N₃
Monoisotopic Mass 201.1266 g/mol
Average Mass 201.271 g/mol

Table 1: Key Molecular Properties of this compound.

Chemical Structure

The structure of this compound, identified by the CAS number 1211529-31-5 , consists of a benzonitrile ring substituted with a methyl group at the 5-position and a piperazine ring at the 2-position.

Chemical Structure of this compound
Figure 1: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This common and reliable method involves the displacement of a suitable leaving group on the aromatic ring by the nucleophilic piperazine. An alternative and highly effective approach is the palladium-catalyzed Buchwald-Hartwig amination, which has become a staple in modern synthetic chemistry for the formation of carbon-nitrogen bonds.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A plausible and practical synthetic route involves the reaction of a suitably activated 2-halobenzonitrile derivative with piperazine. For instance, 2-fluoro-5-methylbenzonitrile serves as an excellent starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.[1] The nitrile group, being an electron-withdrawing group, further facilitates this substitution, particularly at the ortho position.[1]

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 2-Fluoro-5-methylbenzonitrile Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Solvent Aprotic Polar Solvent (e.g., DMSO, DMF) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Purified Product Reaction->Workup Crude Product

Diagram 1: General workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol

Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-fluoro-5-methylbenzonitrile (1.0 equivalent) in DMSO, add piperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzonitrile ring, the methyl protons, and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern. The piperazine protons will likely appear as two distinct multiplets corresponding to the protons adjacent to the benzonitrile ring and those at the distal nitrogen.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Characteristic signals are expected for the nitrile carbon, the aromatic carbons (including the quaternary carbons attached to the methyl, piperazine, and nitrile groups), the methyl carbon, and the piperazine carbons.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition (C₁₂H₁₅N₃).

  • Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve cleavage of the piperazine ring and loss of small neutral molecules. The fragmentation of piperazine analogues is a well-studied area and can provide confirmatory structural evidence.[3]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS, Fragmentation) Compound->MS Molecular Weight & Structural Confirmation Chromatography Chromatographic Purity (HPLC, GC-MS) Compound->Chromatography Purity Assessment

Diagram 2: A self-validating analytical workflow for the characterization of this compound.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of synthesized compounds.

  • HPLC: A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) can be developed to determine the purity of the final product. The peak area of the main component relative to the total peak area provides a quantitative measure of purity.

  • GC-MS: For volatile derivatives, GC-MS can be a powerful tool for both separation and identification of any impurities.[4]

Potential Applications in Drug Discovery

The this compound scaffold holds significant potential as a starting point for the development of novel therapeutic agents. The piperazine nitrogen distal to the benzonitrile ring is a prime site for further functionalization, allowing for the introduction of various pharmacophoric groups to target a wide range of biological receptors and enzymes. The N-methylpiperazine motif, a close analog, is found in numerous CNS-acting drugs and kinase inhibitors, highlighting the privileged nature of this structural class.[4]

Conclusion

This technical guide has provided a detailed overview of the molecular properties, a reliable synthetic protocol, and a comprehensive analytical strategy for this compound. The methodologies described herein are robust and based on well-established principles of organic synthesis and analytical chemistry. By following these guidelines, researchers can confidently synthesize and characterize this valuable building block, paving the way for its application in the discovery and development of new chemical entities with therapeutic potential.

References

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. [Link]

  • Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 43-52.
  • Google Patents. (2014). Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. CN103965148A.
  • Bucalà, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599.
  • Chemistry LibreTexts. (2020). 11.
  • ResearchGate. (2021). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • BenchChem. (2025).
  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(5), 563-570.
  • ResearchGate. (2024).
  • Chemistry LibreTexts. (2025). 16.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • ResearchGate. (n.d.).
  • Reddit. (2024).
  • ResearchGate. (n.d.). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium.
  • Guidechem. (n.d.). CAS 1211529-31-5 | this compound - Suppliers list.
  • SynHet. (n.d.). 5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-(4-benzylpiperazin-1-yl)benzonitrile.
  • ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).
  • YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ...
  • YouTube. (2020). Aromatic Nucleophilic Substitution: Basic concept and reaction mechanism (Part 1).
  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.

Sources

Biological activity of 5-Methyl-2-(piperazin-1-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the convergence of specific structural motifs often signals the potential for significant biological activity. The molecule this compound is a prime example of such a convergence, incorporating both the versatile piperazine ring and the functionally significant benzonitrile group. The piperazine scaffold is a cornerstone in the design of a vast array of therapeutic agents, known to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, antiviral, and central nervous system (CNS) effects.[1][2][3] The benzonitrile moiety, while seemingly simple, is a key pharmacophore in numerous approved drugs and clinical candidates, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[4]

This technical guide provides a comprehensive exploration of the potential biological activities of this compound. While direct, in-depth research on this specific molecule is nascent, a robust body of evidence from structurally analogous compounds allows us to project its likely pharmacological profile and to propose rigorous experimental frameworks for its evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to unlock the therapeutic promise of this intriguing compound.

Projected Biological Activities and Mechanistic Insights

Based on a thorough analysis of the current scientific literature, we can hypothesize several key areas where this compound may exhibit significant biological effects. The following sections delve into these potential activities, grounding the discussion in the established pharmacology of closely related molecular structures.

Antiviral Activity: A Potential Inhibitor of Hepatitis C Virus (HCV) Entry

A compelling avenue of investigation for this compound is its potential as an antiviral agent, specifically targeting the entry of the Hepatitis C virus (HCV) into host cells. Research has identified a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as potent and orally bioavailable HCV entry inhibitors.[4][5] One highly effective compound from this class, designated L0909, demonstrated an EC50 of 0.022 µM.[5] The mechanism of these inhibitors is believed to involve the disruption of the initial stages of the viral lifecycle.[4][5]

The HCV entry process is a multi-step cascade involving the interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including CD81 and scavenger receptor class B type I (SR-BI).[4] It is plausible that this compound could similarly interfere with these interactions, effectively blocking viral entry and subsequent replication.

HCV_Entry_Inhibition cluster_virus HCV Virion cluster_inhibitor Putative Mechanism HCV HCV E1E2 E1/E2 Glycoproteins CD81 CD81 Receptor E1E2->CD81 Binding SRBI SR-BI Receptor E1E2->SRBI Binding Inhibitor This compound Inhibitor->E1E2 Inhibition

Figure 1: Putative mechanism of HCV entry inhibition.
Anticancer Potential via Kinase Inhibition

The benzonitrile and piperazine moieties are present in numerous compounds designed as kinase inhibitors for cancer therapy.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Benzonitrile derivatives have been patented as kinase inhibitors with antiproliferative effects, suggesting their utility in oncology.[7] These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[8] This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.[9]

Given its structure, this compound could potentially inhibit various kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., those in the PI3K/AKT/mTOR pathway).[6]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Cascade Kinase Target Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor This compound Inhibitor->Kinase Competitive Inhibition

Figure 2: General mechanism of ATP-competitive kinase inhibition.
Central Nervous System (CNS) Activity

The N-methylpiperazine moiety, a close structural relative of the piperazine in the title compound, is a well-known scaffold in CNS-active drugs.[3][10] Compounds containing this group have been developed as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[3] Therefore, it is conceivable that this compound could exhibit activity at CNS targets, and its ability to cross the blood-brain barrier would be a key determinant of this potential.

Antimicrobial Properties

Piperazine derivatives have a long history of use as antimicrobial and anthelmintic agents.[2][11] The piperazine ring is a common feature in compounds developed to combat bacterial and fungal infections.[12][13] While this is a broad potential activity, it warrants consideration in a comprehensive screening of the biological effects of this compound.

Proposed Synthesis Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-arylpiperazine compounds. A potential two-step synthesis is outlined below:

Synthesis_Workflow Reactant1 2-Fluoro-5-methylbenzonitrile Intermediate This compound Reactant1->Intermediate Nucleophilic Aromatic Substitution (SNAr) Reactant2 Piperazine Reactant2->Intermediate

Figure 3: Proposed synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 2-fluoro-5-methylbenzonitrile (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (2-3 equivalents) and a mild base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for a comprehensive evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., Huh7 for liver context, MCF-7 for breast cancer)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well plates

    • This compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: HCV Pseudoparticle (HCVpp) Entry Assay

This assay specifically measures the ability of the compound to inhibit the entry of viral pseudoparticles into host cells.

  • Materials:

    • HCVpp (lentiviral or retroviral particles pseudotyped with HCV E1/E2 glycoproteins) carrying a reporter gene (e.g., luciferase).

    • Huh7.5 cells (a human hepatoma cell line highly permissive to HCV infection).

    • 96-well plates.

    • This compound.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed Huh7.5 cells in a 96-well plate and incubate overnight.

    • Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

    • Add HCVpp to the wells and incubate for 4-6 hours.

    • Remove the inoculum and add fresh medium containing the test compound.

    • Incubate for 48-72 hours to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition of viral entry relative to a vehicle control and determine the EC50 value.

Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for various kinases using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Materials:

    • Recombinant kinase of interest.

    • Kinase-specific substrate.

    • ATP.

    • Kinase assay buffer.

    • This compound.

    • ADP-Glo™ Kinase Assay kit (or similar).

    • Luminometer.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

    • Add serial dilutions of this compound or a known kinase inhibitor (positive control) to the reaction mixture in a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents and a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Representative Biological Data of Structurally Related Compounds

As specific quantitative data for this compound is not yet widely published, the following table presents data for a highly relevant and potent analog to serve as a benchmark for potential efficacy.

Compound NameTargetAssayActivity (EC50/IC50)Reference
L0909 (a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative)HCV EntryHCV-infected Huh7.5 cell culture0.022 µM[5]
Berberine derivative with furoyl piperazineAnticancerCaSki cell line6.11 µM[14]
N-methyl-piperazine chalcone (Compound 2k)MAO-B InhibitionEnzyme Inhibition Assay0.71 µM[3]

Conclusion and Future Directions

This compound stands as a compound of significant interest at the intersection of two pharmacologically "privileged" scaffolds. The extensive body of research on related piperazine and benzonitrile derivatives strongly suggests a high probability of discovering potent biological activities, particularly in the realms of antiviral and anticancer therapeutics. The proposed experimental protocols provide a clear and robust framework for systematically evaluating these activities.

Future research should focus on the synthesis and in vitro screening of this compound using the assays detailed in this guide. Positive hits should then be followed by more extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo studies in relevant animal models will be the subsequent critical step in validating the therapeutic potential of this promising molecular scaffold.

References

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). JETIR. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Bia Ecologica. Retrieved from [Link]

  • Benzonitrile: Human health tier II assessment. (2019). Australian Department of Health. Retrieved from [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2024). RSC Advances. Retrieved from [Link]

  • Derivatives of n-methylpiperazine. (1971). Google Patents.
  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017). Google Patents.
  • Benzonitrile, 4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl]. (n.d.). MedChemExpress. Retrieved from https://www.medchemexpress.com/Search.html?key=Benzonitrile,_4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl]
  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Benzonitrile derivatives as kinase inhibitors. (2013). Google Patents.
  • Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (2014). Google Patents.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2022). Pharmaceuticals. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2018). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. (2023). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Retrieved from [Link]

  • Structure of CNS active drugs bearing N‐methyl piperazine moiety. (2021). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. (2021). ResearchGate. Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. (2023). ResearchGate. Retrieved from [Link]

  • Stereoselective Synthesis and Antiviral Activity of (1E,2Z,3E)-1-(Piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol- 2-oyl)hydrazono]-4-(aryl1)but-3-enes. (2021). ResearchGate. Retrieved from [Link]

  • Inhibitory Potential of Benzo[a]phenazin-5-ol Derivatives Against C-Kit Kinase: Molecular Docking. (2024). KnE Publishing. Retrieved from [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (2024). MDPI. Retrieved from [Link]

  • Piperazine. (2025). AERU, University of Hertfordshire. Retrieved from [Link]

  • Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry. Retrieved from [Link]

Sources

5-Methyl-2-(piperazin-1-yl)benzonitrile safety and toxicity data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicological Assessment of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Abstract

This compound is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for safe handling and for guiding its potential development. This technical guide provides a comprehensive overview of the known safety data for this compound, and more critically, outlines a systematic approach for its toxicological assessment in the common scenario of limited publicly available data. This document is intended for researchers, chemists, and drug development professionals, offering a framework for risk assessment that combines existing data, in silico predictions, read-across strategies, and a tiered in vitro/in vivo testing cascade.

Compound Identification and Known Hazard Profile

This compound is a small molecule with the following key identifiers:

  • Chemical Name: this compound

  • CAS Number: 346698-36-2

  • Molecular Formula: C12H15N3

  • Molecular Weight: 201.27 g/mol

GHS Hazard Classification

The primary source of immediate safety information for this compound comes from Safety Data Sheets (SDS) provided by chemical suppliers. While formulations and impurity profiles can vary between suppliers, a consolidated view of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is presented below.

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.!
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.!
Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.!
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.!

Note: This table represents a synthesis of information typically found in supplier SDS. It is imperative to consult the specific SDS for the batch of material being used.

The Challenge of Data Gaps and the Role of a Structured Assessment Strategy

This workflow is designed to move from predictive, low-cost methods to more complex, higher-cost experimental assays in a logical progression, maximizing information gain while minimizing resource expenditure and animal usage, in line with the 3Rs principle (Replacement, Reduction, Refinement).

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Experimental Testing cluster_2 Phase 3: In Vivo Confirmation (If Warranted) a Data Mining & GHS Review (SDS, Literature) b In Silico & QSAR Analysis (Predictive Toxicology) a->b informs c Read-Across Analysis (Structural Analogues) b->c guides d Genotoxicity (Ames Test, Micronucleus Assay) c->d prioritizes e Cytotoxicity (e.g., MTT, LDH on relevant cell lines) d->e and f Metabolic Stability (Microsomal Stability Assay) e->f and g Acute Toxicity Study (e.g., OECD 423/425) f->g justifies need for h Further Studies (Repeated Dose, etc.) g->h informs design of

Caption: A tiered workflow for toxicological assessment of a data-poor compound.

Phase 1: In Silico and Read-Across Assessment

Before embarking on wet-lab experiments, significant insight can be gained from computational methods.

Read-Across Strategy

The principle of read-across involves using data from structurally similar chemicals to predict the properties of the target compound. The toxicity of this compound is likely influenced by its core moieties: the substituted benzonitrile and the piperazine ring.

  • 2-(Piperazin-1-yl)benzonitrile: The unsubstituted parent structure. Its toxicological profile would be highly informative.

  • 5-Methylbenzonitrile: This analogue informs on the potential toxicity of the benzonitrile portion with its specific substitution pattern. Benzonitriles as a class can sometimes release cyanide in vivo, a mechanism of toxicity that warrants investigation.

  • 1-Phenylpiperazine: While lacking the nitrile group, this compound can provide data on the potential CNS or other systemic effects of the piperazine ring, a common pharmacophore.

A systematic search for toxicity data on these analogues in databases like the ECHA chemical database, PubChem, and ToxNet can provide a preliminary risk profile and guide the design of specific experimental assays.

Phase 2: Recommended In Vitro Testing Cascade

In vitro assays are a cornerstone of modern toxicology, providing rapid, cost-effective, and ethically preferable alternatives to animal testing for many endpoints.

Genotoxicity Assessment: The Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction). This is crucial as some chemicals only become mutagenic after being metabolized.

  • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should show some evidence of toxicity, with at least four other concentrations in a dilution series.

  • Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring & Interpretation: The number of revertant colonies (his+ or trp+) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the spontaneous background mutation rate.

Cytotoxicity Assessment: MTT Assay

Objective: To measure the compound's ability to reduce the viability of cultured mammalian cells, providing a general measure of its toxicity at the cellular level.

Methodology:

  • Cell Line Selection: Choose relevant cell lines. For a compound with unknown targets, a common starting point is a liver-derived cell line (e.g., HepG2) and a kidney-derived line (e.g., HEK293), representing major organs of metabolism and excretion.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Readout & Analysis: Measure the absorbance of the purple solution using a plate reader (typically at ~570 nm). Cell viability is expressed as a percentage relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be calculated.

Phase 3: Targeted In Vivo Studies

Should the compound be prioritized for further development based on in vitro data and its intended application, targeted in vivo studies may be required.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance. The Up-and-Down Procedure is a refined method that uses a minimal number of animals.

Methodology:

  • Animal Model: Typically, a single sex (usually female) of a standard rodent strain (e.g., Wistar rat) is used.

  • Dosing: Animals are dosed sequentially, one at a time. The starting dose is selected based on in vitro data and read-across analysis.

  • Observation: If an animal survives, the dose for the next animal is increased by a fixed factor. If an animal dies, the dose for the next animal is decreased.

  • Endpoint: The test is stopped when a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred).

  • Analysis: The LD50 is calculated from the results using a maximum likelihood method. Clinical signs of toxicity, body weight changes, and gross necropsy findings are also recorded to provide a more complete picture of the acute toxic effects.

G start Start with Dose 'X' (based on in vitro/in silico data) animal1 Dose Animal 1 start->animal1 outcome1 Observe Outcome (Survival vs. Mortality) animal1->outcome1 increase_dose Increase Dose (X * factor) outcome1->increase_dose Survival decrease_dose Decrease Dose (X / factor) outcome1->decrease_dose Mortality animal2 Dose Animal 2 increase_dose->animal2 decrease_dose->animal2 stop Stopping Criterion Met (Calculate LD50) animal2->stop ...continue sequence...

Literature review on 5-Methyl-2-(piperazin-1-yl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, explore their biological activities, and discuss their therapeutic promise, with a particular focus on their interactions with key neurotransmitter receptors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and application of novel heterocyclic compounds.

Introduction to the 2-(Piperazin-1-yl)benzonitrile Scaffold

The 2-(piperazin-1-yl)benzonitrile scaffold is a key pharmacophore found in a variety of biologically active molecules. The strategic placement of a piperazine ring at the 2-position of a benzonitrile moiety creates a versatile platform for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The addition of a methyl group at the 5-position can further influence the electronic and steric characteristics of the molecule, potentially enhancing its interaction with biological targets.

These compounds have garnered considerable interest due to their ability to modulate the activity of various G-protein coupled receptors (GPCRs), which are a large family of integral membrane proteins involved in a wide range of physiological processes. Dysregulation of GPCR signaling is implicated in numerous diseases, making them a major focus of drug discovery efforts.

Synthetic Strategies for 2-(Piperazin-1-yl)benzonitrile Derivatives

The synthesis of 2-(piperazin-1-yl)benzonitrile derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction as the key step for introducing the piperazine moiety onto the benzonitrile ring.

General Synthetic Pathway

A common and effective method for the synthesis of the core scaffold involves the reaction of a suitably substituted fluorobenzonitrile with piperazine. The fluorine atom at the 2-position is highly activated towards nucleophilic displacement by the electron-withdrawing nitrile group.

start 2-Fluoro-5-methylbenzonitrile intermediate This compound start->intermediate Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) piperazine Piperazine piperazine->intermediate final_product Substituted Derivative intermediate->final_product N-Functionalization (e.g., Alkylation, Acylation) reagent R-X (e.g., Alkyl halide, Acyl chloride) reagent->final_product

Figure 1: General synthetic scheme for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of the core scaffold.

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous piperazine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Biological Activity and Therapeutic Applications

Derivatives of the 2-(piperazin-1-yl)benzonitrile scaffold have shown significant activity at various neurotransmitter receptors, particularly dopamine and serotonin receptors. This makes them promising candidates for the treatment of a range of central nervous system (CNS) disorders.

Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Ligands

A significant body of research has focused on the development of 2-(piperazin-1-yl)benzonitrile derivatives as ligands for the dopamine D₂ and serotonin 5-HT₁ₐ receptors. These receptors are well-established targets for antipsychotic and antidepressant medications.

The general structure of these active compounds often features a flexible chain attached to the second nitrogen of the piperazine ring, terminating in an aromatic or heteroaromatic moiety.

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships is crucial for optimizing the potency and selectivity of these compounds. Key structural modifications and their impact on biological activity are summarized below.

Modification Position Effect on Activity
Substitution on the terminal aromatic ringVariesCan significantly influence affinity and selectivity for D₂ and 5-HT₁ₐ receptors. Electron-donating or -withdrawing groups can modulate the electronic properties of the pharmacophore.
Nature of the linker chainBetween piperazine and terminal ringThe length and flexibility of the linker are critical for optimal receptor binding. Typically, a 3- to 5-atom chain is preferred.
Substitution on the benzonitrile ring5-position (methyl group)The methyl group can enhance lipophilicity and may provide favorable steric interactions within the receptor binding pocket.
Potential Therapeutic Indications

Based on their activity at dopamine and serotonin receptors, these compounds have potential for the treatment of:

  • Schizophrenia: By modulating dopamine D₂ receptor activity.

  • Depression and Anxiety: Through their interaction with serotonin 5-HT₁ₐ receptors.

  • Other CNS disorders: Including bipolar disorder and Parkinson's disease.

Future Directions and Perspectives

The this compound scaffold continues to be a promising starting point for the design of novel CNS-active agents. Future research in this area could focus on:

  • Improving selectivity: Designing derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects and improve the safety profile.

  • Exploring novel biological targets: Screening these compounds against a wider range of receptors and enzymes to identify new therapeutic applications.

  • Pharmacokinetic optimization: Modifying the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

  • Comptes Rendus Chimie, 19(11-12), 1313-1327. [Link]

A Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-Methyl-2-(piperazin-1-yl)benzonitrile, a key building block in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver practical, field-proven insights into its procurement, quality assessment, and application.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, identified by its CAS number 1211529-31-5, is a bifunctional molecule featuring a tolyl-benzonitrile scaffold and a piperazine moiety.[1] This unique combination of a polar, basic piperazine ring and a more lipophilic benzonitrile group makes it a versatile intermediate in the synthesis of complex molecular architectures. The piperazine heterocycle is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a scaffold for interacting with biological targets.[2] Similarly, the benzonitrile group can act as a key pharmacophore or a synthetic handle for further chemical modifications.

The applications of structurally related benzonitrile and piperazine derivatives are extensive, ranging from antiviral agents, such as inhibitors of the Hepatitis C Virus (HCV), to anticancer and anti-inflammatory compounds.[3][4][5][6] For instance, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent and orally available HCV inhibitors.[3][6] This highlights the potential of this compound as a starting material for the development of novel therapeutics.

Commercial Sourcing: A Comparative Analysis of Key Suppliers

The reliable procurement of high-quality starting materials is paramount in research and drug development. Several chemical suppliers offer this compound, each with its own strengths. The following table provides a comparative overview of prominent suppliers.

SupplierPurityAvailable QuantitiesNoted Specializations
Angene International Limited Typically >95%Lab scale to bulk quantitiesBroad catalog of lab reagents, intermediates, and active pharmaceutical ingredients (APIs); offers custom synthesis.[1]
Combi-Blocks Inc. Research gradeTypically in grams to kilogramsSpecializes in combinatorial building blocks for drug discovery, including a wide range of heterocyclic compounds.[1]
Atomax Chemicals Co., Ltd. Research and bulk gradesLab scale to industrial scaleManufacturer and supplier of chiral chemicals, amino acids, and pharmaceutical raw materials.[1]

Expert Insight: When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides critical data on purity, identity confirmation (e.g., by NMR and MS), and levels of residual solvents or impurities. For GMP-regulated development, a supplier's ability to provide detailed documentation and support regulatory filings is a key consideration.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The purity and identity of this compound must be rigorously verified before its use in any experimental workflow. A multi-technique approach to quality control is recommended to ensure the material meets the required specifications.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[7]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The retention time of the main peak provides a qualitative measure of identity, while the peak area percentage is used for quantitative purity assessment. It is important to note that piperazine itself does not have a strong UV chromophore, so derivatization may be necessary for detecting piperazine-related impurities at trace levels.[8][9]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the methyl group, the aromatic protons, and the piperazine protons.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (C₁₂H₁₅N₃, MW: 201.27 g/mol ).

Physical and Chemical Properties

A summary of key physicochemical properties is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃-
Molecular Weight 201.27 g/mol -
CAS Number 1211529-31-5[1]
Appearance White to off-white solidGeneral observation
Solubility Soluble in organic solvents like DMSO and methanolGeneral chemical knowledge

Synthetic Considerations: A Plausible Retrosynthetic Approach

Synthetic_Workflow reagents Reagents: - 2-Fluoro-5-methylbenzonitrile - Piperazine - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) reaction Nucleophilic Aromatic Substitution (SₙAr) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis QC Analysis (NMR, HPLC, MS) purification->analysis product This compound analysis->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: A Representative Synthetic Procedure

  • Reaction Setup: To a solution of 2-fluoro-5-methylbenzonitrile (1 equivalent) in dimethyl sulfoxide (DMSO), add piperazine (1.5 equivalents) and potassium carbonate (2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.[7]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described in Section 3.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related benzonitrile and piperazine compounds can provide guidance.[12][13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]

Conclusion and Future Perspectives

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability, coupled with well-established methods for its synthesis and characterization, makes it an attractive starting material for drug discovery programs. As research into new therapeutic targets continues, the demand for versatile and functionalized intermediates like this compound is likely to grow.

References

  • Navone Specialties(OPC) Pvt. Ltd. N-Methyl-5-piperazin-1-ylpyridine-2-carboxamide ( CAS No - 2259835-10-2). [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Google Patents. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • PubMed. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (PDF) Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile, a key intermediate in contemporary drug discovery and development. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering step-by-step instructions, mechanistic insights, and criteria for ensuring the synthesis of a high-purity final product.

Introduction and Significance

This compound (CAS No. 1211529-31-5) is a substituted benzonitrile derivative incorporating a piperazine moiety.[3] This structural motif is of significant interest in medicinal chemistry, as the piperazine ring is a common scaffold in a multitude of pharmacologically active agents due to its ability to modulate physicochemical properties and interact with biological targets. The title compound serves as a crucial building block for the synthesis of more complex molecules, including inhibitors of various enzymes and ligands for G-protein coupled receptors.

The protocol detailed herein utilizes the Buchwald-Hartwig amination reaction, a cornerstone of modern organic synthesis that allows for the coupling of amines with aryl halides.[1][2] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), particularly for less activated aryl halides, by providing higher yields, milder reaction conditions, and broader substrate scope.[2][4]

Reaction Principle and Strategy

The synthesis of this compound is accomplished by the C-N cross-coupling of 2-Bromo-5-methylbenzonitrile with piperazine. The reaction is catalyzed by a palladium complex, which is formed in situ from a palladium source and a specialized phosphine ligand.

Reaction Scheme:

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.[1]

  • Ligand Exchange/Amine Coordination: The piperazine displaces a ligand on the palladium center. The base then deprotonates the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst.[1]

The choice of a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos) is critical. These ligands promote the rates of both oxidative addition and reductive elimination, leading to a more efficient catalytic cycle.[5]

Detailed Experimental Protocol

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Solvents should be anhydrous.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Wt.Purity
2-Bromo-5-methylbenzonitrile79630-17-0C₈H₆BrN196.05≥98%
Piperazine110-85-0C₄H₁₀N₂86.14≥99% (anhydrous)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72Catalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7C₃₉H₅₃P572.80Ligand
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10≥98%
Toluene108-88-3C₇H₈92.14Anhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Deionized Water7732-18-5H₂O18.02
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Silica Gel7631-86-9SiO₂60.08230-400 mesh
Equipment
  • Three-neck round-bottom flask with magnetic stir bar

  • Condenser

  • Thermometer/temperature controller

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply line with bubbler

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Synthesis Workflow Diagram

The overall process from setup to final product is outlined below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Assemble and dry glassware B Add reagents under inert gas: - 2-Bromo-5-methylbenzonitrile - Piperazine - NaOtBu - Toluene A->B C Add catalyst/ligand solution: - Pd₂(dba)₃ - XPhos B->C D Heat mixture to 100-110 °C C->D E Stir for 12-24 hours (Monitor by TLC/LC-MS) D->E F Cool to room temperature E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash organic layer with brine H->I J Dry (Na₂SO₄) and concentrate I->J K Purify by column chromatography J->K L Characterize final product (NMR, MS) K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-Bromo-5-methylbenzonitrile (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • Expertise Note: Using a slight excess of piperazine helps drive the reaction to completion. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this amination, as it efficiently deprotonates the amine without competing in side reactions.[5]

    • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Add anhydrous toluene (approx. 5-10 mL per mmol of aryl bromide) via syringe.

  • Catalyst Addition:

    • In a separate small vial under nitrogen, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) and XPhos (0.02 eq).

    • Add a small amount of anhydrous toluene and swirl to dissolve/suspend the catalyst and ligand.

    • Using a syringe, transfer the catalyst mixture to the main reaction flask.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes, often with the addition of 1% triethylamine (Et₃N) to prevent the product from tailing on the acidic silica gel.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: This procedure should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium compounds are toxic and should be handled with care.

    • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

    • Toluene and other organic solvents are flammable. Avoid open flames and sparks.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77231352, Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]

  • Krishnaswamy, G., et al. (2023). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. ResearchGate. [Link]

  • Google Patents. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]

  • ResearchGate. Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][6]benzoquinone hydrochloride. [Link]

  • National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Google Patents. US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
  • National Institutes of Health. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

  • National Institutes of Health. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Korean Chemical Society. Facile Synthesis of 5-Carboxylate Substituted Piperazin-2-ones as Peptidomimetic Agents. [Link]page=1&search=&search_str=&sort=)

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation of 5-Methyl-2-(piperazin-1-yl)benzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in medicinal chemistry and drug development, unequivocal structural confirmation and purity assessment of this molecule are paramount.[1] This document moves beyond a simple recitation of methods, offering a logically structured narrative that explains the causality behind experimental choices. We present a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, forming a self-validating system for structural verification. Detailed, field-tested protocols for sample preparation, data acquisition, and processing are provided for researchers, scientists, and drug development professionals to ensure the generation of high-quality, reproducible data.

Introduction: The Rationale for Advanced NMR Characterization

This compound is a substituted aromatic compound featuring three key structural motifs: a benzonitrile system, a methyl group, and a piperazine ring. This combination of functionalities makes it a valuable scaffold in the synthesis of pharmacologically active agents.[1] The precise arrangement of these groups is critical to the molecule's chemical reactivity and its potential interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of the structure of small organic molecules in solution.[2] It provides atom-level information, revealing the chemical environment of each nucleus (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between neighboring nuclei (scalar coupling). This guide outlines a multi-faceted NMR approach designed to deliver a complete and confident structural assignment of the title compound.

Molecular Structure and NMR-Active Nuclei

To interpret NMR spectra effectively, one must first understand the molecule's topology and identify the unique nuclear environments. The structure of this compound is shown below, with a systematic numbering scheme used for subsequent spectral assignments.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1. Structure of this compound.

The molecule possesses:

  • Aromatic Protons: Three distinct protons on the benzene ring (H3, H4, H6).

  • Methyl Protons: One set of equivalent protons on the C7 methyl group.

  • Piperazine Protons: Three sets of protons: the four protons on C8/C8', the four protons on C9/C9', and the N-H proton. Due to the chair conformation of the piperazine ring and potential for slow ring inversion on the NMR timescale, the protons on C8 and C9 may exhibit complex signal patterns.[3][4]

  • Aromatic Carbons: Six carbons in the benzene ring, four of which are quaternary (C1, C2, C5, CN).

  • Methyl Carbon: One carbon at C7.

  • Piperazine Carbons: Two distinct carbon environments (C8/C8' and C9/C9').

  • Nitrile Carbon: The carbon of the cyano group.

The Analytical Strategy: A Multi-Experiment Approach

A single NMR experiment is rarely sufficient for complete structural proof. We employ a suite of experiments where the results of each build upon and validate the others. This integrated workflow ensures the highest degree of confidence in the final assignment.[5]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Integration & Validation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Identifies H-H Coupling Networks HSQC ¹H-¹³C HSQC H1->HSQC Provides Proton Dimension C13 ¹³C NMR C13->HSQC Provides Carbon Dimension Assign Final Structural Assignment COSY->Assign Confirms Proton Connectivity HSQC->Assign Links Protons to Attached Carbons

Caption: Integrated NMR workflow for structural elucidation.
  • ¹H NMR: Provides the initial overview of proton environments, their relative numbers, and through-bond proximity to other protons.

  • ¹³C NMR: Reveals the number of unique carbon environments, a critical piece of information for confirming the molecular formula and symmetry.[6]

  • ¹H-¹H COSY (COrrelation SpectroscopY): Establishes proton-proton coupling networks. Cross-peaks in a COSY spectrum connect signals from protons that are scalar-coupled, typically separated by two or three bonds.[7][8] This is invaluable for tracing the connectivity of protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon atom to which it is attached. This experiment acts as a bridge, linking the ¹H and ¹³C assignments definitively.[9][10]

Detailed Experimental Protocols

Adherence to standardized protocols is essential for data quality and reproducibility.

Protocol 1: Sample Preparation

The goal is to create a clear, homogeneous solution free from particulate matter and paramagnetic impurities.

  • Glassware Preparation: Ensure the NMR tube (e.g., Wilmad 528-PP-7 or equivalent) and any vials or pipettes are scrupulously clean and dry to prevent contamination.[11]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative if solubility is an issue. The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the analyte signals.[12]

  • Weighing the Sample:

    • For ¹H NMR , weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • For ¹³C and 2D NMR , a more concentrated sample is required. Weigh 20-50 mg of the compound.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] Gently swirl or vortex the vial to ensure complete dissolution. The solution should be perfectly clear.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into the NMR tube. To remove any potential micro-particulates, a small plug of cotton or glass wool can be placed in the pipette.[14]

  • Final Check: The final sample height in the tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the instrument's detection coils.[13] Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

G Prep Prepared NMR Sample Insert Insert Sample & Lock/Tune/Shim Prep->Insert Acq_1D Acquire 1D Spectra (¹H, ¹³C) Insert->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC) Acq_1D->Acq_2D Process Process FID Data (FT, Phase, Baseline) Acq_2D->Process Analyze Spectral Analysis & Assignment Process->Analyze

Caption: General workflow for NMR data acquisition and processing.
  • Instrument Preparation: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune and match the relevant probe channels (¹H and ¹³C) and perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for sharp lines and high resolution.

  • Acquisition Parameters: Set up the following experiments. The choice of relaxation delay (d1) is crucial; a value of at least 1-2 seconds for ¹H and 2-5 seconds for ¹³C is recommended for reasonably quantitative data.[15]

Parameter ¹H Experiment ¹³C{¹H} Experiment gCOSY Experiment gHSQC Experiment
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2
Spectral Width ~12 ppm~220 ppm~12 ppm (F1, F2)~12 ppm (F2), ~165 ppm (F1)
Transmitter Offset Centered at ~6 ppmCentered at ~100 ppmCentered at ~6 ppmF2: ~6 ppm, F1: ~80 ppm
Number of Scans (NS) 8 - 161024 - 40964 - 88 - 16
Relaxation Delay (d1) 2.0 s2.0 s1.5 s1.5 s
Acquisition Time (aq) ~2.7 s~0.7 s~0.2 s~0.2 s
Receiver Gain (rg) Auto-adjustAuto-adjustAuto-adjustAuto-adjust
Protocol 3: Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are purely in absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline, ensuring accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. All other peaks will be referenced accordingly.[15]

  • 2D Processing: For COSY and HSQC, the FT is applied in both dimensions. The processed spectra should be phased and baseline corrected similarly to their 1D counterparts.

Spectral Data Interpretation

The following tables summarize the expected chemical shifts and correlations for this compound, based on established chemical shift theory and data for similar structural fragments.[16][17][18]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment Label Predicted δ (ppm) Multiplicity Integration Expected COSY Correlations
Aromatic CHH6~7.50d (J ≈ 7.8 Hz)1HH4
Aromatic CHH4~7.25dd (J ≈ 7.8, 1.5 Hz)1HH6, H3
Aromatic CHH3~7.05d (J ≈ 1.5 Hz)1HH4
Piperazine CH₂C8-H₂~3.20t (J ≈ 5.0 Hz)4HC9-H₂
Piperazine CH₂C9-H₂~3.10t (J ≈ 5.0 Hz)4HC8-H₂, NH
Methyl CH₃C7-H₃~2.35s3HNone
Piperazine NHNH~1.80br s1HC9-H₂ (potentially)

d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Assignment Label Predicted δ (ppm) Expected HSQC Correlation
Aromatic C (quat)C2~155No
Aromatic C (quat)C5~138No
Aromatic CHC6~133Yes (with H6)
Aromatic CHC4~130Yes (with H4)
Aromatic CHC3~125Yes (with H3)
Aromatic C (quat)C1~120No
Nitrile CN (quat)CN~118No
Piperazine CH₂C8~52Yes (with C8-H₂)
Piperazine CH₂C9~46Yes (with C9-H₂)
Methyl CH₃C7~21Yes (with C7-H₃)

quat = quaternary carbon

Analysis Logic:
  • ¹H Spectrum: Identify the three distinct aromatic protons, the methyl singlet, and the two signals for the piperazine CH₂ groups. The integration should confirm the proton count for each signal.

  • COSY Spectrum: Look for a cross-peak connecting the doublet at ~7.50 ppm (H6) and the doublet of doublets at ~7.25 ppm (H4). A second cross-peak should connect the signal at ~7.25 ppm (H4) to the signal at ~7.05 ppm (H3), confirming the substitution pattern on the aromatic ring. A correlation between the two piperazine signals (~3.20 and ~3.10 ppm) will also be present.

  • ¹³C Spectrum: Count the number of signals to confirm all 12 carbons are present (note that quaternary carbons can be weak).

  • HSQC Spectrum: This spectrum provides the final, definitive link. A cross-peak will appear at the coordinates of each proton and its directly attached carbon. For example, a cross-peak at (~2.35, ~21) ppm will confirm the assignment of the methyl group (C7-H₃). This allows for the unambiguous assignment of every CH, CH₂, and CH₃ group in the molecule.

Conclusion: A Self-Validating Approach

This application note details a robust, multi-technique NMR strategy for the complete structural characterization of this compound. The true power of this methodology lies in its self-validating nature. The data from each experiment must be internally consistent and corroborate the findings of the others. The number of signals must match the structure's symmetry, the integrations must reflect the proton count, and the correlations observed in the 2D spectra must perfectly map the molecule's bonding framework. Any deviation from the expected results would immediately signal the presence of an impurity, an isomer, or an incorrect structural hypothesis, thereby ensuring the highest level of scientific integrity in the characterization of this important chemical entity.

References

  • CN103965148A - Synthesis method of 5-(piperazin-1-yl)
  • CN102964323A - Synthesis method of 5-(piperazino-1-yl)
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (URL: [Link])

  • NMR Characterization of RNA Small Molecule Interactions - PMC - PubMed Central - NIH. (URL: [Link])

  • NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 51 | Books Gateway. (URL: [Link])

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (URL: [Link])

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - NIH. (URL: [Link])

  • Best Practices in NMR Data Acquisition and Analysis - CASSS. (URL: [Link])

  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (URL: [Link])

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (URL: [Link])

  • Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1) - Cheméo. (URL: [Link])

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (URL: [Link])

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

  • NMR Data Processing. (URL: [Link])

  • 1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (URL: [Link])

  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (URL: [Link])

  • Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules | Request PDF - ResearchGate. (URL: [Link])

  • Step-by-step procedure for NMR data acquisition. (URL: [Link])

  • 2D NMR Introduction - Chemistry LibreTexts. (URL: [Link])

  • Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules | Analytical Chemistry. (URL: [Link])

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (URL: [Link])

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL: [Link])

  • SOP data acquisition - R-NMR. (URL: [Link])

  • How to make an NMR sample. (URL: [Link])

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (URL: [Link])

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti - Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • NMR Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism - American Chemical Society. (URL: [Link])

  • 1,3-thiazol-4(5H)-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • BENZONITRILE - atamankimya.com. (URL: [Link])

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (URL: [Link])

Sources

Mass spectrometry of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometric Analysis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical characterization. This document elucidates the principles of ionization and fragmentation specific to this molecule, offering step-by-step protocols for both direct infusion and liquid chromatography-mass spectrometry (LC-MS) analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Scientific Context

This compound is a substituted benzonitrile derivative incorporating a piperazine moiety. Compounds within this structural class are of significant interest in medicinal chemistry, often serving as building blocks for the synthesis of complex therapeutic agents. The piperazine ring, a common pharmacophore, imparts specific physicochemical properties, including basicity and the potential for multiple sites of interaction.[1] Accurate and sensitive analytical methods are paramount for confirming its identity, assessing its purity, and quantifying its presence in various matrices during the drug development lifecycle.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information. This guide focuses on electrospray ionization (ESI), a soft ionization technique particularly well-suited for polar and basic molecules like this compound, as it readily facilitates the formation of protonated molecular ions with minimal in-source fragmentation.[2][3]

Physicochemical Properties and Ionization Behavior

A foundational understanding of the analyte's properties is critical for effective method development.

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • Exact Mass: 201.1266 Da

The defining structural feature for mass spectrometric analysis is the piperazine ring, which contains two nitrogen atoms. These nitrogen atoms are basic and serve as primary sites for protonation under the acidic conditions typically employed in reversed-phase liquid chromatography and electrospray ionization. Consequently, this compound is expected to ionize with high efficiency in the positive ion mode, primarily forming the protonated molecule, [M+H]⁺, at an m/z of approximately 202.1339.

Experimental Workflow: From Sample to Spectrum

The logical flow for analyzing this compound by mass spectrometry involves sample preparation, introduction into the instrument, ionization, mass analysis, and data interpretation. This workflow ensures that the analyte is presented to the mass spectrometer in a state amenable to efficient ionization and detection.

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry Prep Dissolution in Organic Solvent (e.g., Methanol) Dilution Serial Dilution to Working Concentration Prep->Dilution DirectInfusion Direct Infusion (Qualitative Analysis) Dilution->DirectInfusion LC LC Separation (Quantitative/Complex Matrix) Dilution->LC ESI Electrospray Ionization (ESI+) DirectInfusion->ESI LC->ESI MS1 Full Scan (MS1) Detect [M+H]⁺ ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) Detect Fragments CID->MS2 Data Data Analysis & Interpretation MS2->Data

Caption: Experimental workflow for MS analysis.

Protocol 1: Direct Infusion for Qualitative Analysis

This protocol is designed for rapid confirmation of the molecular weight and to obtain a preliminary fragmentation pattern.

4.1. Objective To verify the presence and identity of this compound by determining its accurate mass and characteristic fragment ions.

4.2. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (MS grade)

4.3. Instrumentation

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

4.4. Step-by-Step Methodology

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. From this stock, create a working solution of 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation.[4]

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Typical starting parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Drying Gas (N₂): 8 - 12 L/min

      • Gas Temperature: 300 - 350 °C

      • Nebulizer Pressure: 30 - 45 psig

  • Data Acquisition:

    • Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using the syringe pump.

    • Acquire data in full scan mode over a mass range of m/z 50-500 to observe the protonated molecule [M+H]⁺.

    • Switch to a targeted MS/MS (or product ion scan) mode. Isolate the [M+H]⁺ ion (m/z ~202.13) and apply collision energy (typically 10-40 eV) to induce fragmentation. Record the resulting product ion spectrum.

4.5. Self-Validating System and Causality The protocol's integrity is maintained by the high-resolution mass measurement. The observed mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical exact mass (202.1339 Da). The presence of this accurate mass ion, coupled with a consistent fragmentation pattern upon CID, provides a high degree of confidence in the compound's identity.

Protocol 2: LC-MS/MS for Quantitative Analysis

This protocol is essential for the quantification of this compound, especially in complex matrices such as reaction mixtures or biological fluids.

5.1. Objective To develop a sensitive and selective method for the separation and quantification of the analyte using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

5.2. Materials and Reagents

  • All reagents from Protocol 1.

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

5.3. Instrumentation

  • An HPLC or UHPLC system.

  • A tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

5.4. Step-by-Step Methodology

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.

    • Injection Volume: 2-5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometer Conditions:

    • Operate in positive ESI mode.

    • Optimize source parameters as in Protocol 1.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific transitions from the precursor ion to a product ion.

      • Precursor Ion (Q1): m/z 202.1

      • Product Ion (Q3): Select the most intense and stable fragment ion from the MS/MS scan obtained in Protocol 1 (e.g., m/z 117.1). The transition 202.1 -> 117.1 would be a primary candidate.

      • Optimize collision energy and other MRM parameters for maximum signal intensity.

  • Quantification Workflow:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the relevant matrix or solvent.[5]

    • Generate a calibration curve by plotting the peak area against concentration.

    • Analyze unknown samples and determine their concentration by interpolating from the calibration curve.

5.5. Expertise and Trustworthiness The choice of a C18 column with an acidic mobile phase is standard for retaining and eluting basic compounds like this.[6] The use of MRM provides exceptional selectivity and sensitivity, as the instrument only detects ions that undergo a specific, user-defined fragmentation, effectively filtering out chemical noise from the matrix.[4][7]

Data Interpretation: Fragmentation Pathway

The structural elucidation of this compound is confirmed through its predictable fragmentation pattern. The primary site of protonation is one of the nitrogen atoms in the piperazine ring. Upon collisional activation, the molecule fragments in a characteristic manner.

Table 1: Summary of Expected Mass Spectrometric Data

ParameterValue
Compound NameThis compound
Molecular FormulaC₁₂H₁₅N₃
Exact Mass201.1266 Da
Precursor Ion [M+H]⁺ m/z 202.1339
Major Product Ion 1 m/z 117.0578
Proposed Structure[C₈H₇N]⁺ (Methylbenzonitrile cation radical)
Major Product Ion 2 m/z 85.0760
Proposed Structure[C₄H₉N₂]⁺ (Protonated piperazine fragment)

The most probable fragmentation pathway involves the cleavage of the C-N bond connecting the substituted benzene ring to the piperazine moiety. This results in two primary fragments: the charged methylbenzonitrile radical cation and a neutral piperazine fragment, or vice-versa depending on where the charge is retained. Further fragmentation of the piperazine ring itself is also possible.

Caption: Proposed fragmentation of [M+H]⁺.

Conclusion

The protocols detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound using mass spectrometry. The inherent basicity of the piperazine moiety allows for sensitive detection using positive mode electrospray ionization. High-resolution MS confirms identity through accurate mass measurement, while tandem MS (MS/MS) provides definitive structural confirmation via characteristic fragmentation patterns and enables highly selective quantification in complex matrices. These methods are directly applicable to purity assessment, reaction monitoring, and pharmacokinetic studies in the broader context of drug discovery and development.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link][6]

  • Sharpless, K. B., & Fokin, V. V. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 41(14), 2596-2599. (Note: This is a foundational chemistry reference, a specific URL is not applicable).
  • Peters, F. T., & Remane, D. (2012). "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Journal of Mass Spectrometry, 47(2), 153-61. Retrieved from [Link][4][7]

  • Maurer, H. H. (2004). "Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry." Journal of Analytical Toxicology, 28(5), 327-334. Retrieved from [Link][8]

  • Starkey, J. A., & Johnson, K. L. (2008). "Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 19(10), 1588-1596. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2013). "A Review on Analytical Methods for Piperazine Determination." Journal of Applied Pharmaceutical Science, 3(5), 143-149. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Kong, A. P. S. (2003). "Electrospray ionisation mass spectrometry: principles and clinical applications." The Clinical Biochemist Reviews, 24(1), 3–12. (Note: General review, URL may vary, accessible via PubMed Central).
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][1]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. (Note: A textbook reference).
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). "Electrospray ionization for mass spectrometry of large biomolecules." Science, 246(4926), 64-71. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link][9]

  • Kiontke, A., & Beyreuther, K. (2017). "Electrospray Ionization (ESI) Explained". YouTube. Retrieved from [Link][3]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Note: A textbook reference).

Sources

Application Notes and Protocols for In Vivo Studies Involving 5-Methyl-2-(piperazin-1-yl)benzonitrile (MI-2), a Potent MALT1 Paracaspase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting MALT1 in Lymphoma and Autoimmunity

5-Methyl-2-(piperazin-1-yl)benzonitrile, referred to in key literature as MI-2, is a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a unique paracaspase, a cysteine protease that is a critical mediator in the activation of the transcription factor NF-κB following antigen receptor signaling.[2][3] In specific hematological malignancies, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive activation of the B-cell receptor (BCR) pathway leads to a dependency on MALT1 activity for proliferation and survival.[1][2] This dependency makes MALT1 a compelling therapeutic target.[1][2]

The proteolytic activity of MALT1 is integral to the function of the CARD11-BCL10-MALT1 (CBM) signalosome, which acts as a central hub in NF-κB signaling.[4][5][6] By cleaving and inactivating negative regulators of the NF-κB pathway (e.g., A20, RELB), MALT1 sustains pro-survival signals.[2] The inhibitor MI-2 has been shown to bind directly and irreversibly to the active site of MALT1, effectively abrogating this activity.[1] This targeted inhibition has demonstrated significant anti-tumor effects in preclinical models of ABC-DLBCL, making it a valuable tool for both basic research and drug development.[1][7] These application notes provide a comprehensive guide for researchers planning in vivo studies with this compound, focusing on a validated lymphoma xenograft model.

Mechanism of Action: Inhibition of the CBM-NF-κB Signaling Axis

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated that leads to the phosphorylation of the scaffold protein CARD11 (also known as CARMA1). This triggers a conformational change in CARD11, allowing it to recruit BCL10 and MALT1 to form the active CBM complex. This complex then recruits TRAF6, an E3 ubiquitin ligase, which ultimately leads to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for degradation and allowing the NF-κB transcription factors, notably c-REL, to translocate to the nucleus and drive the expression of genes essential for cell survival and proliferation.

The paracaspase activity of MALT1 is crucial for this process. MI-2 acts by covalently binding to the active site cysteine (C464) of MALT1, irreversibly inhibiting its proteolytic function.[1] This prevents the cleavage of MALT1 substrates, leading to the suppression of downstream NF-κB signaling. A key consequence observed in ABC-DLBCL cells is the reduction of c-REL in the nucleus.[1]

MALT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PKC PKCβ BCR->PKC Antigen Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_complex CBM Complex (CARD11-BCL10-MALT1) CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 Recruits IKK_complex IKK Complex TRAF6->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/c-REL) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/c-REL) NFkB->NFkB_nuc Translocation MI2 MI-2 (this compound) MI2->MALT1 Inhibits (Irreversible) Transcription Gene Transcription (Survival, Proliferation) NFkB_nuc->Transcription

Caption: MALT1 Signaling Pathway and Point of Inhibition by MI-2.

Data Presentation: Summarized In Vivo Efficacy

The following table summarizes the typical results obtained from an in vivo study using MI-2 in an ABC-DLBCL xenograft model, based on published data.[1] This serves as a benchmark for expected efficacy.

Cell Line XenograftTreatment GroupMean Tumor Volume Change (Day 14 vs. Day 0)Apoptosis (% TUNEL+ cells)Proliferation (% Ki-67+ cells)
TMD8 (MALT1-dependent)Vehicle (5% DMSO)~400% Increase~5%~90%
MI-2 (25 mg/kg/day)~50% Decrease ~25% ~40%
HBL-1 (MALT1-dependent)Vehicle (5% DMSO)~300% Increase~8%~85%
MI-2 (25 mg/kg/day)~75% Decrease ~30% ~35%
OCI-Ly1 (MALT1-independent)Vehicle (5% DMSO)~500% Increase~7%~95%
MI-2 (25 mg/kg/day)~500% Increase (No effect)~7%~95%

Experimental Protocols

Protocol 1: Preparation of MI-2 for In Vivo Administration

Causality: The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound while minimizing toxicity to the animal. A 5% DMSO in sterile saline or PBS solution is a common and validated choice for intraperitoneal (IP) administration of small molecules with limited aqueous solubility.[1]

Materials:

  • This compound (MI-2) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Required Amount: Determine the total amount of MI-2 needed for the entire study based on the number of animals, dose (25 mg/kg), and treatment duration.

  • Prepare Vehicle: Prepare a sufficient volume of vehicle solution (5% DMSO in saline/PBS). For example, to make 10 mL, add 0.5 mL of sterile DMSO to 9.5 mL of sterile saline.

  • Dissolve MI-2: On each day of treatment, weigh the required amount of MI-2 for the cohort and dissolve it in the appropriate volume of 100% DMSO first.

    • Self-Validation Insight: Ensure the compound is fully dissolved in DMSO before adding saline to prevent precipitation.

  • Final Formulation: Add the saline/PBS to the DMSO-dissolved compound to reach the final concentration and a final DMSO concentration of 5%. For example, if the final injection volume is 100 µL per mouse and the desired dose is 25 mg/kg for a 20g mouse (0.5 mg/mouse), the final concentration should be 5 mg/mL.

  • Vortex: Vortex the solution thoroughly to ensure homogeneity.

  • Administration: Use the freshly prepared solution for IP injection immediately. Do not store the formulated solution for extended periods.

Protocol 2: ABC-DLBCL Xenograft Mouse Model and Efficacy Study

Causality: The use of immunodeficient mice (e.g., NOD-SCID) is essential for preventing the rejection of human-derived tumor cells.[1] Subcutaneous implantation in the flank allows for easy and non-invasive monitoring of tumor growth via caliper measurements.[8][9] A 14-day treatment course has been shown to be sufficient to observe significant anti-tumor efficacy for MI-2.[1]

InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis A1 Culture ABC-DLBCL Cells (e.g., TMD8, HBL-1) A2 Prepare Cell Suspension (5-10 x 10^6 cells in PBS/Matrigel) A1->A2 A3 Subcutaneous Injection into NOD-SCID Mice A2->A3 A4 Monitor Tumor Growth A3->A4 B1 Randomize Mice (Tumor Volume ~120 mm³) A4->B1 Tumors Reach Target Size B2 Daily IP Injection (Vehicle or MI-2 @ 25 mg/kg) B1->B2 B3 Monitor Tumor Volume & Animal Health (Daily) B2->B3 C1 Sacrifice Mice (Day 15, 24h post last dose) B3->C1 End of Treatment C2 Excise Tumors C1->C2 C3 Tumor Analysis (IHC: Ki-67, TUNEL, c-REL) C2->C3 C4 Data Analysis & Statistics C3->C4

Sources

Formulation of 5-Methyl-2-(piperazin-1-yl)benzonitrile for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Formulation of 5-Methyl-2-(piperazin-1-yl)benzonitrile for Biological Assays Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The reproducibility and reliability of biological assay data are critically dependent on the proper formulation of test compounds. This compound, a small molecule containing benzonitrile and piperazine moieties, is representative of many research compounds that exhibit limited aqueous solubility, posing a significant challenge for biological testing.[1] This guide provides a comprehensive framework for characterizing, solubilizing, and formulating this compound for both in vitro and in vivo assays. It emphasizes a systematic, tiered approach, beginning with fundamental solubility assessment and progressing to the rational selection of vehicle systems to ensure compound stability and maximize bioavailability. The protocols herein are designed to be self-validating, empowering researchers to generate consistent and trustworthy data.

Compound Characterization & Safe Handling

A thorough understanding of the compound's physicochemical properties and associated hazards is the foundational step for any formulation work. While specific experimental data for this compound is not extensively published, properties can be inferred from structurally similar analogs.

Physicochemical Properties

The table below summarizes key properties for this compound and a close structural analog, 4-(1-Piperazinyl)benzonitrile, to provide a predictive baseline.

PropertyThis compound4-(1-Piperazinyl)benzonitrile (Analog)Rationale & Implications
Molecular Formula C₁₂H₁₅N₃C₁₁H₁₃N₃[2]Defines the elemental composition.
Molecular Weight 201.27 g/mol 187.24 g/mol [2]Crucial for calculating molar concentrations for stock solutions.
CAS Number 1211529-31-5[3]68104-63-2[1]Unique identifier for ensuring the correct substance is used.
Appearance Predicted: White to off-white solidWhite to off-white solid[1]Visual confirmation of compound purity and state.
Predicted Solubility Low in water; Soluble in polar organic solvents (e.g., DMSO, Ethanol)Soluble in polar organic solvents[1]Indicates that a simple aqueous vehicle is unlikely to suffice.
Predicted Lipophilicity Moderate to HighModerate to high lipophilicity[1]High lipophilicity often correlates with poor aqueous solubility.
Safety & Handling Precautions

The benzonitrile and piperazine functional groups necessitate careful handling. Safety Data Sheets (SDS) for analogous compounds classify them as hazardous.[2][4]

  • Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] Causes skin irritation and potentially severe eye damage.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Engineering Controls: Handle the solid powder and concentrated solutions exclusively within a certified chemical fume hood to avoid inhalation.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.

Principles of Formulation Development

The Causality of Vehicle Selection

The choice of solvent or vehicle system is dictated by two main factors: the compound's intrinsic solubility and the tolerance of the biological system. For in vitro assays, the final concentration of organic solvents like Dimethyl Sulfoxide (DMSO) must be kept to a minimum (typically <0.5%) to prevent cellular toxicity. For in vivo studies, the vehicle must be well-tolerated by the animal model to avoid confounding toxicological effects.[6][7]

A Tiered Approach to Formulation

A logical workflow ensures that the simplest effective formulation is used, minimizing the introduction of potentially confounding variables from complex excipients.

G cluster_0 cluster_1 cluster_2 cluster_3 A 1. Characterize Compound (Purity, Appearance) B 2. Determine Aqueous Solubility (Protocol 3.1) A->B C Is solubility > target concentration in buffer? B->C D Use simple aqueous buffer (e.g., PBS, Saline) C->D Yes E Proceed to Advanced Formulation C->E No F 3. Prepare Concentrated Stock in Organic Solvent (DMSO) (Protocol 4.1) E->F G For In Vitro Assay? F->G H Dilute stock into final assay medium (<0.5% DMSO) (Protocol 4.2) G->H Yes I For In Vivo Study? G->I No J Prepare suspension/solution in appropriate vehicle (Protocol 4.3) I->J Yes

Caption: Formulation development workflow for this compound.

Protocol: Thermodynamic Aqueous Solubility Determination

This protocol establishes the baseline solubility of the compound in relevant aqueous media using the gold-standard shake-flask method. This data is essential for deciding if advanced formulation techniques are necessary.

Step-by-Step Methodology (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to several glass vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the desired aqueous solvent (e.g., deionized water, Phosphate-Buffered Saline pH 7.4, cell culture medium) to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

  • Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable organic solvent (e.g., Acetonitrile or Methanol) to prevent precipitation and analyze the concentration using a validated analytical method like HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.

Data Recording Template
MediumTemperature (°C)Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)
Deionized Water25
PBS (pH 7.4)25
DMEM + 10% FBS37

Formulation Protocols

Based on the predicted low aqueous solubility, the use of an organic stock solution is almost certain.

Protocol: Preparation of High-Concentration Stock Solutions

DMSO is the most common solvent for preparing stock solutions due to its broad solubilizing power and miscibility with aqueous media.

G A 1. Calculate Mass for desired volume and concentration (e.g., 10 mM) B 2. Weigh solid compound accurately A->B C 3. Add calculated volume of high-purity DMSO B->C D 4. Facilitate Dissolution (Vortex, Sonicate) C->D E 5. Aliquot and Store (-20°C or -80°C, protect from light) D->E

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Calculation: Determine the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 10-50 mM).

    • Mass (mg) = [Desired Concentration (mol/L)] x [Volume (L)] x [MW ( g/mol )] x 1000

  • Weighing: Accurately weigh the calculated mass of the solid compound into an appropriate vial (glass is preferred).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the vial vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage, protected from light.

Protocol: Formulation for In Vitro Assays

The key is to dilute the DMSO stock into the aqueous assay buffer or cell culture medium without causing the compound to precipitate.

Methodology:

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional): For very high dilutions, a serial dilution in DMSO may be required first.

  • Final Dilution: Add the required volume of the DMSO stock directly to the pre-warmed (if applicable) assay medium while vortexing or stirring the medium. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Check: Ensure the final concentration of DMSO in the assay does not exceed the tolerance limit of your specific cell line or assay system (e.g., 0.1% or 0.5%).

  • Vehicle Control: Always prepare a corresponding vehicle control by adding the same volume of DMSO to the assay medium.

Protocol: Formulation for In Vivo Oral Dosing (Rodent)

For oral administration in preclinical species like rats or mice, a homogenous and stable suspension is often the most practical approach for poorly soluble compounds.[8]

The choice of an in vivo vehicle is a critical decision. Below are common, well-tolerated options for initial screening.[7]

Vehicle CompositionProsConsBest For
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water Well-tolerated, widely used, provides viscosity to maintain suspension.[7]Does not aid in solubilization; requires careful homogenization.First-line choice for neutral, poorly soluble compounds.
20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water Can significantly increase solubility by forming inclusion complexes.[9][10]Potential for renal toxicity at high doses or with chronic use.[6]Compounds that fit within the cyclodextrin cavity.
10% DMSO / 10% Solutol HS 15 / 80% Water Combination of co-solvent and surfactant provides strong solubilizing power.More complex; potential for vehicle-induced biological effects."Difficult" compounds that cannot be formulated otherwise.
  • Prepare Vehicle: Slowly add 0.5 g of methylcellulose (400 cP) to 100 mL of hot water (~80°C) while stirring. Once dispersed, cool the mixture in an ice bath with continued stirring until a clear, viscous solution forms. Store at 4°C.

  • Weigh Compound: Weigh the required amount of this compound for the desired dose concentration (e.g., 10 mg/mL).

  • Wetting: Place the compound in a mortar and add a small volume of the vehicle (or a surfactant like 0.1% Tween 80) to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Trituration: Gradually add the remaining vehicle in small portions while continuously grinding with the pestle (trituration) to create a fine, homogenous suspension.

  • Homogenization: For improved uniformity, use a mechanical homogenizer if available.

  • Storage & Dosing: Store the suspension at 4°C. Stir vigorously before each dose aspiration to ensure uniformity. The maximum recommended storage is typically 24-48 hours.

Troubleshooting Common Formulation Issues

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO stock. Concentration is above its solubility limit in DMSO.Reduce the target stock concentration. Gentle warming (to 37°C) may be attempted, but check for degradation.
Precipitation occurs when diluting stock into aqueous media. Compound "crashes out" as the solvent changes from organic to aqueous.Decrease the final compound concentration. Ensure rapid mixing during dilution. Consider adding a surfactant (e.g., Tween 80) to the aqueous medium.
Inconsistent results in repeat in vivo studies. Non-homogenous suspension leading to inaccurate dosing.Improve the homogenization process (longer trituration, use of a mechanical homogenizer). Prepare the formulation fresh before each study.
Vehicle control shows biological activity. Vehicle components (DMSO, cyclodextrin, etc.) are causing an effect at the concentration used.Lower the final concentration of the vehicle components. Select a more inert vehicle (e.g., switch from a co-solvent system to a simple MC suspension).

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

  • Gad, S. C., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology.
  • Jain, S., et al. (2010). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. International Journal of Pharma and Bio Sciences.
  • Di Francesco, T., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Bhalani, D. V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]

  • Zuccotto, F., et al. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Jain, S., et al. (2010). Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu. [Link]

  • Lee, J. Y., et al. (2016). Vehicle selection for nonclinical oral safety studies. Journal of Applied Toxicology.
  • Saxena, C., & Mishra, G. P. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Serneels, J., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE. [Link]

  • Scurria, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]

  • Joshi, J., et al. (2019). A Potential Approach For The Solubility Enhancement of Poorly Soluble Drug.
  • Navone Specialties. N-Methyl-5-piperazin-1-ylpyridine-2-carboxamide ( CAS No - 2259835-10-2). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Buchwald-Hartwig amination reaction. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yields and purity. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during your experiments.

I. Reaction Overview: The Buchwald-Hartwig Amination

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2][3] This reaction forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. In this case, the reaction is between 2-halo-5-methylbenzonitrile (where halo is typically Cl or Br) and piperazine.

The catalytic cycle, a fundamental concept in understanding this reaction, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][4] The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common aryl halide starting material is either 2-chloro-5-methylbenzonitrile or 2-bromo-5-methylbenzonitrile. While aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations, advancements in ligand design have made the use of the more cost-effective aryl chlorides increasingly common.[5]

Q2: What are the key challenges when using piperazine in a Buchwald-Hartwig amination?

A2: Piperazine presents a unique challenge due to its two secondary amine functionalities. This can lead to a mixture of products, including the desired mono-arylated product, the di-arylated byproduct, and unreacted piperazine.[6][7] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the mono-arylated product.

Q3: How can I control the selectivity for mono-arylation of piperazine?

A3: There are two primary strategies to achieve selective mono-arylation:

  • Using an excess of piperazine: By using a significant excess of piperazine relative to the aryl halide, you can statistically favor the mono-arylation product. However, this can complicate purification as you will need to remove a large amount of unreacted piperazine.

  • Using a mono-protected piperazine: A more elegant and often preferred method is to use a mono-protected piperazine, such as N-Boc-piperazine.[6][8] The tert-butyloxycarbonyl (Boc) group protects one of the amine functionalities, ensuring that only one arylation can occur. The Boc group can then be easily removed under acidic conditions to yield the final product.

Q4: What are the most common side reactions in this synthesis?

A4: Besides the formation of the di-arylated byproduct, other common side reactions include:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene (in this case, 2-methylbenzonitrile). This can be caused by factors such as high reaction temperatures or the presence of water or other protic sources.[2][9]

  • Catalyst decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity. This can be influenced by the choice of ligand, temperature, and the presence of impurities.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Scenario 1: Low or No Product Yield

Problem: After running the reaction and workup, TLC or LC-MS analysis shows a low yield of the desired product, with a significant amount of unreacted starting material.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Inactive Catalyst The Pd(0) active catalyst may not have formed efficiently from the precatalyst, or it may have decomposed.Use a pre-formed Pd(0) catalyst or a more advanced precatalyst that readily forms the active species.[5] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Inappropriate Ligand The chosen phosphine ligand may not be suitable for the specific substrates. Sterically hindered, electron-rich ligands are often required for coupling aryl chlorides.[2]Screen a panel of ligands. For aryl chlorides, ligands like XPhos, SPhos, or RuPhos are often effective.[6]
Incorrect Base The base may be too weak to deprotonate the piperazine-palladium complex, a key step in the catalytic cycle.Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6]
Low Reaction Temperature The reaction may not have reached the necessary activation energy for the oxidative addition or reductive elimination steps.Gradually increase the reaction temperature, monitoring for the formation of byproducts. Typical temperatures range from 80-120 °C.
Solvent Issues The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally preferred. Ensure the solvent is thoroughly dried before use.

Experimental Protocol: Ligand Screening

  • Set up several small-scale reactions in parallel, each with a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, dppf).

  • Maintain all other reaction parameters (catalyst loading, base, solvent, temperature, and stoichiometry) constant across all reactions.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Compare the conversion to the desired product to identify the optimal ligand for your system.

Troubleshooting Workflow for Low Yield

low_yield start Low Product Yield check_catalyst Verify Catalyst Activity (Use precatalyst, inert atm.) start->check_catalyst check_ligand Screen Different Ligands (e.g., XPhos, SPhos) check_catalyst->check_ligand If no improvement check_base Use a Stronger Base (e.g., NaOtBu) check_ligand->check_base If no improvement check_temp Increase Reaction Temperature check_base->check_temp If no improvement check_solvent Ensure Anhydrous Solvent (Toluene, Dioxane) check_temp->check_solvent If no improvement solution Improved Yield check_solvent->solution Problem Solved

Caption: A logical workflow for troubleshooting low product yield.

Scenario 2: Formation of Significant Byproducts

Problem: The reaction produces a complex mixture containing the desired product along with significant amounts of byproducts, such as the di-arylated piperazine and the hydrodehalogenated starting material.

Possible Causes and Solutions:

Byproduct Possible Cause Recommended Action
Di-arylated Piperazine Both nitrogen atoms of piperazine have reacted with the aryl halide.Use a mono-protected piperazine like N-Boc-piperazine.[6][8] Alternatively, use a larger excess of piperazine (3-5 equivalents).
Hydrodehalogenation The aryl halide is reduced instead of undergoing amination.Lower the reaction temperature. Ensure the reaction is strictly anhydrous. The choice of ligand can also influence this side reaction; some ligands are more prone to promoting β-hydride elimination, which can lead to hydrodehalogenation.[2]
Other Impurities The starting materials or reagents may contain impurities that are interfering with the reaction.Ensure the purity of all starting materials and reagents. Purify the aryl halide and piperazine if necessary. Use freshly opened, high-purity catalyst and ligand.

Experimental Protocol: Controlling Selectivity with N-Boc-Piperazine

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 2-chloro-5-methylbenzonitrile (1.0 eq), N-Boc-piperazine (1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add anhydrous toluene and sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain N-Boc-4-(2-cyano-4-methylphenyl)piperazine.

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or HCl) to remove the Boc group.

  • Final Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product. Purify as needed.

Reaction Scheme for Selective Mono-arylation

mono_arylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 2-Chloro-5-methylbenzonitrile D N-Boc Protected Intermediate A->D B N-Boc-piperazine B->D C Pd Catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, 100 °C E This compound D->E  Acidic  Deprotection

Caption: Synthetic route using N-Boc-piperazine for selective synthesis.

Scenario 3: Difficulty in Product Purification

Problem: The crude product is difficult to purify by column chromatography, with the desired product co-eluting with byproducts or unreacted starting materials.

Possible Causes and Solutions:

Purification Challenge Explanation Recommended Action
Co-elution with Unreacted Piperazine The polarity of the product and excess piperazine may be similar, leading to poor separation.Perform an acidic wash of the organic layer during workup to protonate the basic piperazine and extract it into the aqueous phase.
Co-elution with Di-arylated Byproduct The di-arylated byproduct may have a similar Rf value to the mono-arylated product.Optimize your chromatography conditions. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to reduce tailing of the basic product) may be effective. If separation is still difficult, consider recrystallization or preparative HPLC.
Product Tailing on Silica Gel The basic nitrogen atoms of the product can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve peak shape.

IV. Summary of Optimized Reaction Conditions

Based on extensive literature and practical experience, the following table provides a starting point for optimizing the synthesis of this compound.

Parameter Recommendation Justification
Aryl Halide 2-Chloro-5-methylbenzonitrileMore cost-effective than the bromo-analog.
Amine N-Boc-piperazineEnsures selective mono-arylation and simplifies purification.[6][8]
Catalyst Pd₂(dba)₃ or a G3/G4 precatalystProvides a reliable source of active Pd(0).
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that are effective for coupling aryl chlorides.[2][6]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that effectively promotes the reaction.[6]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents that are well-suited for this chemistry.
Temperature 90-110 °CA typical temperature range to ensure a reasonable reaction rate without excessive byproduct formation.

V. References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • CN102964323A - Synthesis method of 5-(piperazino-1-yl)benzofuryl-2-formamide - Google Patents. (n.d.). Available at:

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing). (2015). Available at: [Link]

  • CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents. (n.d.). Available at:

  • BH amination side products and purification : r/chemistry - Reddit. (2024). Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti - Journal of Drug Delivery and Therapeutics. (2019). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2018). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. (n.d.). Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Available at: [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications. (2023). Available at: [Link]

  • Are Bidentate Ligands Really Better than Monodentate Ligands For Nanoparticles? - NIH. (n.d.). Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Available at: [Link]

  • Understanding Ligands: Monodentate vs. Bidentate - Oreate AI Blog. (2026). Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Available at: [Link]

  • Screen of bidentate and monodentate directing groups for the direct arylation of pivaldehyde. Reaction conditions - ResearchGate. (n.d.). Available at: [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). Available at: [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (n.d.). Available at: [Link]

  • Monodentate, Bidentate & Multidentate Ligands Explained | Coordination Chemistry - YouTube. (2025). Available at: [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (n.d.). Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Available at: [Link]

  • Anomeric oxyacetamide assisted site-selective C-2 arylation and its application in O/S glycosylation of 2,3 eno-pyranoside - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]

  • Are bidentate ligands really better than monodentate ligands for nanoparticles? - PubMed. (2013). Available at: [Link]

Sources

Technical Support Center: Purification of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methyl-2-(piperazin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs such as 2-(1-Piperazinyl)benzonitrile and N-methyl piperazine.[1][2]

Structural Features:

  • Benzonitrile moiety: A polar aromatic ring with a nitrile group, contributing to its moderate lipophilicity.[3]

  • Piperazine ring: A basic heterocyclic amine that can be protonated, influencing its solubility in acidic aqueous solutions.[3]

  • Methyl group: A small alkyl substituent on the benzonitrile ring.

These structural features suggest that this compound is likely a solid at room temperature, soluble in polar organic solvents, and possesses a basic character due to the piperazine moiety.[3] A closely related compound, 2-(1-Piperazinyl)benzonitrile, is a colorless to light orange or yellow clear liquid with a boiling point of 292 °C, which suggests our target compound will have a similarly high boiling point.[2]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Decision-Making Workflow for Purification

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Consider Acid-Base Extraction is_solid->acid_base_extraction No (Oily) check_purity_again Re-assess Purity recrystallization->check_purity_again column_chromatography Perform Column Chromatography column_chromatography->check_purity_again acid_base_extraction->column_chromatography distillation Consider Vacuum Distillation acid_base_extraction->distillation For high boiling impurities final_product Pure this compound distillation->final_product check_purity_again->column_chromatography Purity <98% check_purity_again->final_product Purity >98%

Caption: A decision-making workflow for selecting the appropriate purification strategy.

1. Problem: The final product is an oil, not a solid.

  • Potential Cause: The presence of residual solvents or low-melting point impurities. The synthesis of related benzimidazoles, for instance, can result in gummy materials if not properly purified.[4]

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed using a rotary evaporator, possibly followed by drying under high vacuum.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether).

    • Purity Analysis: Analyze the oil by HPLC or NMR to identify the nature of the impurities. If significant impurities are present, further purification by column chromatography may be necessary.

2. Problem: Low yield after recrystallization.

  • Potential Cause: The chosen recrystallization solvent system may be too good a solvent for the product, leading to significant loss in the mother liquor.

  • Troubleshooting Steps:

    • Solvent Screening: Systematically screen for a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Refer to the table below for a list of common solvents to screen.

    • Cooling Method: Ensure slow cooling of the solution to allow for the formation of larger, purer crystals. Rapid cooling in an ice bath can trap impurities and lead to lower yields of pure product.

    • Concentration: If the product is too soluble, carefully concentrate the mother liquor and attempt a second crop of crystals.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Often a good starting point for polar compounds.
IsopropanolPolar Protic82Similar to ethanol, but can offer different solubility characteristics.
AcetonitrilePolar Aprotic82Can be effective for compounds with nitrile groups.
Ethyl AcetateMedium Polarity77A versatile solvent for a range of polarities.
TolueneNon-polar111May be suitable for less polar impurities.
Hexane/Ethyl AcetateMixtureVariableA common solvent pair to fine-tune polarity.

3. Problem: Persistent impurities after column chromatography.

  • Potential Cause: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar retention factors.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, optimize the solvent system using thin-layer chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.

    • Gradient Elution: Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of closely eluting compounds.

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity for basic compounds like piperazine derivatives.

4. Problem: Presence of starting materials in the final product.

  • Potential Cause: Incomplete reaction or inefficient removal during workup. Common synthetic routes to substituted benzonitriles include the Sandmeyer reaction from anilines or the cyanation of aryl halides.[5]

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion using TLC or HPLC before quenching.

    • Acid Wash: If the starting material is basic (e.g., an aniline derivative), an acidic wash (e.g., dilute HCl) during the workup can help remove it.

    • Base Wash: If the starting material is acidic, a basic wash (e.g., saturated sodium bicarbonate) can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on general synthetic methods for similar compounds, potential impurities could include:

  • Unreacted starting materials: Such as 2-halo-5-methylbenzonitrile or piperazine.

  • Over-alkylation products: For example, 1,4-disubstituted piperazine derivatives.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

  • Byproducts from side reactions: Depending on the specific synthetic route.

Q2: How can I effectively remove residual piperazine?

A2: Piperazine is a water-soluble base. An effective way to remove it is through an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The piperazine will be protonated and partition into the aqueous layer.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.[6]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation and can detect proton-containing impurities. The 1H NMR spectrum of a related N-methyl-piperazine chalcone showed characteristic signals for the piperazine ring protons.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

Impurity Troubleshooting Logic

Impurity_Troubleshooting start Impurity Detected identify_impurity Identify Impurity (NMR, MS) start->identify_impurity is_basic Is the impurity basic? identify_impurity->is_basic is_acidic Is the impurity acidic? is_basic->is_acidic No acid_wash Perform Acid Wash (e.g., 1M HCl) is_basic->acid_wash Yes is_neutral Is the impurity neutral? is_acidic->is_neutral No base_wash Perform Base Wash (e.g., sat. NaHCO3) is_acidic->base_wash Yes chromatography Column Chromatography is_neutral->chromatography Yes recrystallization Recrystallization is_neutral->recrystallization Alternative end Pure Product acid_wash->end base_wash->end chromatography->end recrystallization->end

Caption: A logical flow for addressing specific types of impurities.

IV. Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of Basic and Acidic Impurities
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 5 volumes). Combine the acidic aqueous layers and set them aside. This step removes basic impurities like unreacted piperazine.

  • Wash the organic layer with saturated aqueous NaHCO3 solution (2 x 5 volumes). Combine the basic aqueous layers and set them aside. This step removes acidic impurities.

  • Wash the organic layer with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the purified product.

Protocol 2: General Column Chromatography for Non-polar Impurities
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried silica onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.

  • Gadzała-Kopciuch, R. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile? Retrieved from [Link]

  • Zhu, T. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate.

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • IJCRT.org. (n.d.). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • S. Al-Harthy, A., & et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4485.

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Experimental Details. Retrieved from [Link]

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. Retrieved from [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4).

  • ChemBK. (n.d.). N-Methyl piperazine. Retrieved from [Link]

  • Yilmaz, F., & et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17895-17901.

  • Wuest, M., & et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596–2608.

  • PubChem. (n.d.). 5-Methylpiperazin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]d_fig2_310461801)

Sources

Stability of 5-Methyl-2-(piperazin-1-yl)benzonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of 5-Methyl-2-(piperazin-1-yl)benzonitrile. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested methodologies to empower you to anticipate, troubleshoot, and manage the stability of this compound in your experiments.

Technical Support Center: this compound Stability

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It delves into the intrinsic stability of the molecule, potential degradation pathways, and robust protocols for establishing a comprehensive stability profile.

Section 1: General Stability, Handling, and Storage

Question 1: What are the primary structural features of this compound that influence its stability?

Answer: The stability of this compound is dictated by its three key structural components: the benzonitrile group, the piperazine ring, and the methyl substituent on the aromatic ring.

  • Benzonitrile Group: The nitrile (-C≡N) group is generally robust but can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it first to a benzamide and subsequently to a carboxylic acid.[1][2]

  • Piperazine Ring: As a cyclic diamine, the piperazine moiety is a weak base and represents the most reactive site for degradation.[3] It is particularly vulnerable to oxidation and photodegradation.[3][4] Its basicity also makes the molecule's stability highly pH-dependent.

  • Aromatic Ring System: The substituted benzene ring is electronically stable. However, the molecule as a whole can be susceptible to photodegradation due to light absorption by this chromophore.

Question 2: What are the recommended general storage and handling conditions for this compound?

Answer: To ensure the long-term integrity of the compound, proper storage and handling are critical. Based on the stability of related piperazine and benzonitrile compounds, the following conditions are recommended.

ConditionRecommendationRationale
Temperature Store in a dry, cool place.[5]Minimizes the rate of potential thermal degradation and hydrolysis.
Light Keep in a tightly sealed, light-resistant container (e.g., amber vial).[3][6]Protects against photodegradation, a common pathway for piperazine-containing compounds.[3]
Atmosphere For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[3]Prevents interaction with atmospheric oxygen, mitigating oxidative degradation of the piperazine ring.[3][7]
Handling Handle in a well-ventilated area, avoiding the formation of dust and aerosols.[8] Use appropriate personal protective equipment (PPE).Standard good laboratory practice to ensure user safety and prevent contamination.[8]

Section 2: Troubleshooting Common Degradation Issues

This section addresses specific problems you may encounter, providing insights into the root causes and offering actionable solutions.

Question 3: My solution of this compound has turned yellow/brown upon storage. What is the likely cause?

Answer: A color change is a common indicator of chemical degradation, often due to the formation of colored impurities.[3] For this molecule, the two most probable causes are photodegradation and oxidation.

  • Photodegradation: Exposure to ambient or UV light can excite the aromatic system, leading to photochemical reactions that generate colored byproducts.[3]

  • Oxidation: The piperazine ring is susceptible to oxidation from dissolved oxygen in the solvent or exposure to air.[7] Oxidative processes can lead to the formation of N-oxides or ring-opened products, which are often colored. This process can be accelerated by the presence of trace metal ions.[9]

Troubleshooting Steps:

  • Confirm Light Exposure: Were your solutions stored in clear containers or exposed to light for extended periods? If so, prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil.

  • Evaluate Solvent Quality: Ensure you are using high-purity, degassed solvents. Sparging your solvent with nitrogen or argon before preparing the solution can remove dissolved oxygen.

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[3]

Question 4: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Answer: Yes, inconsistent results are a classic sign of compound degradation.[3] The parent compound is being consumed, leading to a lower effective concentration and the potential for degradation products to interfere with the assay. The most likely culprits in an aqueous buffer system are pH-dependent hydrolysis and oxidation.

  • pH-Dependent Instability: The stability of piperazine derivatives can be highly dependent on pH.[3][4] At very low or high pH, the benzonitrile group may undergo hydrolysis. The protonation state of the piperazine nitrogens will also change with pH, potentially altering susceptibility to other degradation pathways.

  • Oxidation in Media: Cell culture media and some buffer components can contain dissolved oxygen or trace metals that catalyze oxidative degradation of the piperazine ring.[7][9]

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify its vulnerabilities. This is a cornerstone of stability testing.[10]

  • Optimize Buffer pH: Evaluate the compound's stability in a range of pH buffers relevant to your experimental conditions. Formulating the compound as a salt (e.g., hydrochloride) can sometimes improve stability in solution.[3]

  • Analyze Stored Solutions: Use an analytical technique like HPLC to analyze a solution that has been stored under your typical experimental conditions. Compare the chromatogram to that of a freshly prepared solution to detect the appearance of degradation peaks and a decrease in the parent peak area.

Section 3: Analytical & Experimental Protocols

To properly assess stability, a robust analytical method is required. A stability-indicating method is one that can accurately separate the active compound from its degradation products.

Question 5: How do I develop a stability-indicating HPLC method to monitor the stability of this compound?

Answer: Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and resolving any degradation products.[3] Reverse-phase HPLC is the most common approach.

Protocol 1: Stability-Indicating HPLC Method Development
  • Initial Column & Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This helps to protonate the basic piperazine nitrogen, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV detector. Determine the λmax of the compound by running a UV scan (typically between 254 nm and 280 nm for this type of chromophore).

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential impurities.

  • Method Optimization using Stressed Samples:

    • Prepare samples from a forced degradation study (see Protocol 2 below).

    • Inject the stressed samples into the HPLC system. The goal is to achieve baseline separation between the main peak (parent compound) and all degradation product peaks.

    • If co-elution occurs, optimize the method according to the table below.

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Troubleshooting HPLC Separation Issues

IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing) Secondary interactions between the basic piperazine and residual silanols on the column.Add a competitor base like triethylamine (0.1%) to the mobile phase.[3] Adjust the mobile phase pH.[3]
Co-eluting Peaks Insufficient selectivity of the column or mobile phase.Try a different stationary phase (e.g., C8, Phenyl-Hexyl).[3] Change the organic modifier (e.g., from acetonitrile to methanol).[3] Adjust the gradient slope or temperature.
No Retention (Elutes at void) Compound is too polar for the current conditions.Use a highly aqueous mobile phase (e.g., start at 0-2% organic). Consider an aqueous-stable column (e.g., AQ-C18).
Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation, helping to identify potential degradation pathways and validate the stability-indicating nature of your analytical method.[10] A degradation of 5-20% is typically targeted.[10]

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (stock solution diluted in neutral water) kept under ambient conditions.

Stress ConditionTypical Reagents & ConditionsRationale
Acid Hydrolysis 0.1 M HCl; Heat at 60-80°C for several hours.Targets the nitrile group for hydrolysis.[11]
Base Hydrolysis 0.1 M NaOH; Heat at 60-80°C for several hours.Targets the nitrile group for hydrolysis.[2][12]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂); Room temperature for 24 hours.Targets the piperazine ring for oxidation.[7][13]
Thermal Heat solution at 80°C (or solid at a higher temperature) for 24-48 hours.Assesses general thermal lability.
Photolytic Expose solution to a light source providing UV and visible output (ICH Q1B compliant).[10]Assesses susceptibility to photodegradation.[3]
  • Neutralization & Analysis: After the designated time, cool the samples to room temperature. Neutralize the acidic and basic samples before dilution and injection into the HPLC system.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and calculate the percentage of degradation of the parent compound.

Section 4: Visualizing Workflows and Degradation

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Control Control Sample (in H2O) Start->Control Expose under stress conditions Acid Acid Stress (0.1 M HCl) Start->Acid Expose under stress conditions Base Base Stress (0.1 M NaOH) Start->Base Expose under stress conditions Oxidative Oxidative Stress (3% H2O2) Start->Oxidative Expose under stress conditions Thermal Thermal Stress (Heat at 80°C) Start->Thermal Expose under stress conditions Photo Photolytic Stress (ICH Light) Start->Photo Expose under stress conditions Analyze Analyze All Samples by HPLC-UV Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Interpret Interpret Data: - Identify Degradants - Calculate % Degradation - Assess Mass Balance Analyze->Interpret

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Caption: Likely sites of degradation on the molecule.

References

  • Ataman Kimya. (n.d.). BENZONITRILE.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Piperazin-1-yl-benzonitrile.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • ChemicalBook. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Benzonitrile.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from Isaac Scientific Publishing website.
  • The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture.
  • ECHEMI. (n.d.). Buy 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile from JHECHEM CO LTD.
  • Guidechem. (n.d.). CAS 1211529-31-5 | this compound - Suppliers list.
  • Eawag-BBD. (1998). Benzonitrile Degradation Pathway.
  • Jackson, P., & Attalla, M. (2011). Environmental Impacts of Post-Combustion Capture: New Insight. Energy Procedia, 4, 2263-2270.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • National Center for Biotechnology Information. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
  • YouTube. (2016). Base Hydrolysis of Benzonitrile.
  • ACS Earth and Space Chemistry. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation.
  • ResearchGate. (2013). Piperazine Degradation in Pilot Plants.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET: 4-(Piperazin-1-yl)benzonitrile.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • ResearchGate. (2020). Efficient biodegradation of dihalogenated benzonitrile herbicides by recombinant Escherichia coli harboring nitrile hydratase-amidase pathway.
  • Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Polymer Degradation and Stability. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1).
  • Al-Sabha, W. (2016). A Review on Analytical Methods for Piperazine Determination. Iraqi Journal of Pharmaceutical Sciences, 25(1), 1-8.
  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
  • ResearchGate. (n.d.). Scheme 4 Oxidation by RuO 4 of piperazine derivative 30.
  • Yang, X., et al. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • National Institutes of Health. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • ResearchGate. (2019). Effect of temperature on direct synthesis of benzonitrile.
  • ResearchGate. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Oxford Academic. (n.d.). Hydrolysis of para-substituted benzonitriles in water. Retrieved from Environmental Toxicology and Chemistry.
  • ACS Omega. (2023). Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media.
  • Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • MDPI. (2022). Compositional Group Analysis of Biocrude Oils Obtained from Swine Manure by Slow Pyrolysis.
  • RSC Blogs. (2022). Recent articles in Catalysis Science & Technology.
  • ResearchGate. (n.d.). Study of hydrolysis of benzonitrile.
  • Wikipedia. (n.d.). Piperazine.
  • Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers.

Sources

Troubleshooting unexpected results with 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5-Methyl-2-(piperazin-1-yl)benzonitrile (CAS No. 1211529-31-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted arylpiperazine, this compound is a valuable intermediate in the synthesis of pharmacologically active molecules.[1][2][3][4] Its unique structure, featuring a nucleophilic secondary amine (piperazine N4-H), a potentially reactive nitrile group, and a substituted aromatic ring, offers multiple avenues for chemical modification. However, this multi-functionality can also present challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common experimental hurdles and interpret unexpected results.

Section 1: Purity Assessment & Starting Material Verification

The first principle of troubleshooting any chemical reaction is to rigorously verify the identity and purity of your starting materials. An impurity in your starting material is an impurity in your reaction.

Q1: I am unsure about the purity of my supplied this compound. What should I check first?

A1: Before starting any reaction, it is critical to confirm the identity and purity of your starting material. We recommend a multi-point verification approach.

1. Visual Inspection: The compound should be a solid (the melting point of the parent compound, piperazine, is 106 °C).[5] Any discoloration or oily appearance may suggest degradation or the presence of residual solvent.

2. Analytical Characterization: The most reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[6][7][8]

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectrum should show distinct signals corresponding to the aromatic protons, the methyl group, and the two sets of piperazine protons. Pay close attention to the integration values.

  • HPLC Analysis: An HPLC chromatogram will provide a clear percentage of purity. For robust analysis, use a method that can resolve potential impurities, such as starting materials from its synthesis (e.g., 2-fluoro-5-methylbenzonitrile and piperazine).

Expected Analytical Data:

Below is a table summarizing the expected spectroscopic data for this compound. Use this as a reference against your own analytical results.

Analysis Type Expected Result Notes & Common Impurities to Look For
¹H NMR (400 MHz, CDCl₃)~7.4 ppm (d, 1H): Aromatic HImpurity signals from residual solvents (e.g., ethyl acetate, hexanes) may be present. Check for unreacted 2-fluoro-5-methylbenzonitrile or excess piperazine.
~7.2 ppm (dd, 1H): Aromatic H
~6.9 ppm (d, 1H): Aromatic H
~3.1-3.2 ppm (m, 4H): Piperazine H (adjacent to aryl ring)
~3.0-3.1 ppm (m, 4H): Piperazine H (N-H side)
~2.3 ppm (s, 3H): Methyl H
Variable (br s, 1H): N-H protonThis signal can be broad and its chemical shift is concentration-dependent.
LC-MS (ESI+)[M+H]⁺ = 202.13 The primary peak should correspond to the protonated molecule. Look for secondary peaks that could indicate impurities.
Purity (HPLC) ≥97% For most synthetic applications, a purity of 97% or higher is recommended. Lower purity may require purification before use.

Section 2: Troubleshooting Common Reactions

This compound's primary utility lies in the reactivity of the piperazine N4-H. Most issues arise during reactions targeting this site.

Q2: My N-alkylation/N-arylation reaction is low-yielding or failing completely. What are the common causes?

A2: This is a frequent issue. The nucleophilicity of the piperazine nitrogen is generally high, but several factors can impede the reaction.

Causality Analysis:

  • Steric Hindrance: The ortho-nitrile group, while not exceptionally large, can sterically hinder the approach of bulky electrophiles.

  • Base Incompatibility: The choice of base is critical. An inappropriate base can be too weak to deprotonate the piperazine effectively or may have poor solubility in the chosen solvent.

  • Starting Material Quality: As mentioned in Section 1, impure starting material is a primary suspect.

  • Reaction Conditions: Temperature and reaction time are key parameters. Many N-alkylation and N-arylation reactions require elevated temperatures to proceed at a reasonable rate.

Troubleshooting Workflow:

Here is a logical workflow to diagnose the issue.

G start Low/No Product in N-Alkylation/Arylation check_sm 1. Verify Purity of Starting Materials (NMR/HPLC) start->check_sm check_base 2. Evaluate Base & Solvent check_sm->check_base No, Purity OK impure_sm Impurity Detected? Repurify or source new batch. check_sm->impure_sm Yes check_conditions 3. Assess Reaction Conditions (Temp/Time) check_base->check_conditions base_issue Is base strong enough? (e.g., K₂CO₃, Cs₂CO₃) Is it soluble? check_base->base_issue check_electrophile 4. Check Electrophile Reactivity & Sterics check_conditions->check_electrophile temp_issue Is temperature high enough? (e.g., 80-120 °C) Run longer? check_conditions->temp_issue steric_issue Is electrophile bulky? Consider less hindered analog or different catalyst. check_electrophile->steric_issue

Caption: A logical workflow for troubleshooting N-alkylation/arylation reactions.

Q3: I am observing a significant amount of a di-substituted side product in my reaction. How can I favor mono-substitution?

A3: This is a classic problem when working with piperazine. The product of the initial mono-alkylation or mono-arylation can sometimes be more nucleophilic than the starting piperazine, leading to a second substitution reaction. In the case of your starting material, this is less common due to the electron-withdrawing nature of the aryl group, but it can occur with highly reactive electrophiles.

More commonly, if you are reacting this compound with a dihalide (e.g., 1,2-dibromoethane), you may be forming a dimer where two molecules of your starting material are linked by the electrophile.

Strategies to Promote Mono-Substitution:

Strategy Mechanism & Rationale Recommended Protocol
Use Excess Piperazine By Le Châtelier's principle, using a large excess of the piperazine starting material increases the probability that the electrophile will react with an unreacted piperazine molecule rather than the mono-substituted product.Start with a 3-5 fold molar excess of the this compound relative to the electrophile.
Slow Addition Adding the electrophile slowly (e.g., via syringe pump) over several hours keeps its instantaneous concentration low, minimizing the chance of di-substitution.Dissolve the electrophile in the reaction solvent and add it dropwise to the reaction mixture at the desired temperature over 2-4 hours.
Lower Temperature Di-substitution often has a higher activation energy than mono-substitution. Running the reaction at a lower temperature can selectively favor the desired mono-substituted product.Attempt the reaction at room temperature or 0 °C first, only increasing the temperature if no reaction is observed.
Use a Protecting Group For critical applications, one of the piperazine nitrogens can be protected (e.g., with a Boc group), forcing mono-substitution. The protecting group is then removed in a subsequent step. This is more relevant to the synthesis of the title compound but is a valid strategy.[9]This adds steps but provides complete control over selectivity.
Q4: My reaction work-up is difficult, and I am getting low recovery of my product, which appears to be an oil.

A4: Piperazine derivatives can be challenging to purify.[10] They are often basic, polar, and may not crystallize easily.[11]

1. The Problem with Silica Gel: The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation during column chromatography.[11]

2. The Solution - Modified Chromatography or Salt Formation:

  • Protocol: Base-Treated Silica Gel Chromatography

    • Prepare a slurry of silica gel in your desired solvent system (e.g., ethyl acetate/hexanes).

    • Add 1-2% triethylamine (Et₃N) by volume to the slurry.

    • Pack the column with this slurry.

    • Equilibrate the column with your mobile phase, which should also contain 0.5-1% Et₃N.

    • The triethylamine will competitively bind to the acidic sites on the silica, allowing your basic product to elute with a much-improved peak shape.

  • Protocol: Purification via Salt Formation If your product is an oil, converting it to a salt is an excellent method for purification by crystallization.[11]

    • Dissolve your crude oily product in a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of an acid (e.g., HCl in isopropanol, or a solution of fumaric acid in ethanol).

    • Stir the mixture. The salt will often precipitate out as a crystalline solid.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • To recover your final product, you can then liberate the free base by dissolving the salt in water and adding a base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.[11]

Section 3: Side Reactions of the Nitrile Group

While the piperazine moiety is the primary reactive site, the benzonitrile group is not inert and can participate in unexpected side reactions under certain conditions.

Q5: I see an unexpected peak in my mass spec corresponding to the hydrolysis of the nitrile to a carboxylic acid or amide. Why did this happen?

A5: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating.[12][13][14][15][16]

Plausible Scenarios for Unintended Hydrolysis:

  • Strongly Acidic Conditions: If your reaction involves a strong acid (e.g., concentrated HCl, H₂SO₄) and is heated, you may be inadvertently hydrolyzing the nitrile. For example, during the removal of an acid-labile protecting group.

  • Strongly Basic Conditions: Similarly, heating your compound in the presence of a strong base (e.g., NaOH, KOH) during a reaction or work-up can lead to hydrolysis.[13]

G cluster_0 Nitrile Hydrolysis Pathway nitrile Ar-C≡N (Starting Material) amide Ar-C(=O)NH₂ (Amide Intermediate) nitrile->amide H₂O [H⁺] or [OH⁻], Δ acid Ar-C(=O)OH (Carboxylic Acid Product) amide->acid H₂O [H⁺] or [OH⁻], Δ

Caption: The hydrolysis pathway of the benzonitrile group.

Preventative Measures:

  • Avoid prolonged heating in the presence of strong aqueous acids or bases.

  • If acidic or basic conditions are required, conduct the reaction at the lowest possible temperature.

  • During work-up, use milder bases like sodium bicarbonate (NaHCO₃) for neutralization instead of sodium hydroxide (NaOH) where possible.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Wikipedia. Piperazine. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Google Patents. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Preprints.org. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Semantic Scholar. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. [Link]

  • Google Patents.
  • MDPI. NMR Characterization of Lignans. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

  • PubChem. Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Asian Journal of Research in Chemistry. Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • PubChem. 5-Methylpiperazin-2-one. [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link].

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Allen. Hydrolysis of benzonitrile gives. [Link]/hydrolysis-of-benzonitrile-gives)

Sources

Technical Support Center: Synthesis & Purification of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-2-(piperazin-1-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important pharmaceutical intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My initial analysis (TLC, crude NMR) shows a complex mixture of products. What are the most probable impurities?

A1: A complex crude product mixture is a common issue, typically arising from the nature of the synthetic route employed. The most prevalent method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with piperazine.[1][2] Understanding this reaction helps in predicting the likely impurities.

Likely Impurities:

  • Unreacted Starting Materials:

    • 2-Halo-5-methylbenzonitrile: (e.g., 2-bromo- or 2-chloro-5-methylbenzonitrile). Often visible as a less polar spot on TLC compared to the product.

    • Piperazine: Being a di-amine, it is highly polar and may not move significantly from the baseline on a silica TLC plate without a specialized mobile phase. It is water-soluble and typically removed during aqueous workup.

  • Reaction Byproducts:

    • 1,4-bis(2-cyano-4-methylphenyl)piperazine: This is a common byproduct resulting from the double N-arylation of piperazine. It is significantly less polar than the desired mono-arylated product and is a critical impurity to control.

    • Hydrodehalogenation Product (p-tolunitrile): The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Oxidized Ligand: Phosphine ligands used in the coupling reaction can be oxidized (e.g., triphenylphosphine oxide), which can complicate purification.

  • Catalyst Residues:

    • Residual palladium species can remain, often giving the crude product a dark color.

Analytical Approach: To begin troubleshooting, run a TLC plate with a mobile phase such as 10% Methanol in Dichloromethane (DCM) with 0.5% triethylamine (TEA). The TEA helps to prevent the basic amine product from streaking on the acidic silica plate.[3] Compare the crude reaction mixture to co-spotted lanes of your starting materials to identify them.

Q2: How can I effectively remove unreacted starting materials and the double-addition byproduct?

A2: A combination of techniques is most effective. The key is to exploit the differences in basicity and polarity between your product and the major impurities.

Step 1: Acid-Base Extraction (Liquid-Liquid Extraction) This is the most powerful initial purification step. The desired product has a basic piperazine moiety, while the starting aryl halide, the double-addition byproduct, and oxidized ligands are not basic.

  • Principle: By treating the organic reaction mixture with an aqueous acid (e.g., 1M HCl), the basic product will form a water-soluble salt and transfer to the aqueous phase. Non-basic impurities will remain in the organic layer. Subsequent basification of the aqueous layer regenerates the pure product, which can be extracted back into an organic solvent.

Below is a workflow diagram illustrating this process.

cluster_extraction Acid-Base Extraction Workflow crude Crude Organic Mixture (Product, Byproducts, SMs) add_acid 1. Add 1M HCl (aq) 2. Shake and Separate Layers crude->add_acid org_layer Organic Layer (Aryl Halide, Double-Addition Product, Oxidized Ligand) add_acid->org_layer Discard aq_layer_acid Aqueous Layer (Acidic) (Product as HCl Salt) add_acid->aq_layer_acid add_base 1. Add 10% NaOH (aq) until pH > 12 2. Extract with Organic Solvent (e.g., DCM) aq_layer_acid->add_base aq_waste Aqueous Waste (Inorganic Salts) add_base->aq_waste Discard pure_org Pure Organic Layer (Contains Free Base Product) add_base->pure_org Collect

Caption: Logic flow for purifying the product via acid-base extraction.

Step 2: Recrystallization or Column Chromatography After the acid-base extraction, minor impurities may remain.

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.[4] A good solvent system will dissolve the compound when hot but have low solubility when cold.[5] (See Protocol 2 for solvent screening).

  • Column Chromatography: If recrystallization is unsuccessful or the product is an oil, column chromatography is the next choice. Due to the basic nature of the product, special considerations are necessary. (See Q5 and Protocol 3).

Q3: My product is streaking significantly on silica TLC plates. How can I achieve a clean separation for column chromatography?

A3: Streaking of basic amines on silica gel is a classic problem caused by strong acid-base interactions between the amine and the acidic silanol groups (Si-OH) on the silica surface.[3] This leads to poor separation and low recovery.

Solutions:

  • Mobile Phase Modification: Add a small amount of a volatile base to your eluent to "neutralize" the silica surface and ensure the product remains in its free-base form.[3]

    • Recommended: Add 0.5% to 2% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per 100 mL of your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol).

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-functionalized Silica: Pre-treated silica columns are commercially available and offer excellent performance for purifying amines without the need for mobile phase modifiers.[3]

Mobile Phase Selection Table:

Stationary PhaseRecommended Mobile Phase SystemNotes
Silica GelEthyl Acetate / Hexanes + 1% TEAGood for moderately polar compounds.
Silica GelDichloromethane / Methanol + 1% TEAFor more polar compounds. Start with low % MeOH.
Neutral AluminaEthyl Acetate / HexanesNo modifier needed. Polarity may differ from silica.
C18 (Reversed-Phase)Acetonitrile / Water + 0.1% TFA or Formic AcidUseful if the product is difficult to purify by normal phase.[6] The acidic modifier protonates the amine.
Q4: My reaction seems to have worked, but my final yield is very low after purification. Where could my product have gone?

A4: Low yield after a seemingly successful reaction is a frustrating but solvable problem. Here's a checklist to diagnose the issue:

  • Check All Aqueous Layers: Before discarding any aqueous layers from your workup, check them by TLC. The product, especially if the pH is not sufficiently basic (pH > 12), might remain in the aqueous phase as a salt.

  • Emulsion Formation: During acid-base extraction, emulsions can form at the interface of the organic and aqueous layers, trapping your product. If this happens, try adding brine (saturated NaCl solution) to break the emulsion.

  • Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3x with fresh solvent) from the aqueous layer after basification to maximize recovery.

  • Adsorption on Silica/Glassware: Highly polar or basic compounds can irreversibly stick to silica gel during column chromatography. If you ran a column, try flushing it with a very polar solvent system (e.g., 20% MeOH/DCM with 2% TEA) and check the eluent for your product.

  • Volatility: While not highly volatile, some product could be lost if rotary evaporation is performed at too high a temperature or for too long.

  • Degradation: If the workup conditions were too harsh (e.g., prolonged exposure to strong acid or heat), the nitrile group could potentially hydrolyze. Check for the appearance of new, more polar spots on TLC that could correspond to the amide or carboxylic acid.

start Low Yield Diagnosis q1 Did you check all aqueous layers by TLC? start->q1 a1_yes Product Found q1->a1_yes a1_no No Product q1->a1_no q2 Did an emulsion form during workup? a1_no->q2 a2_yes Break emulsion with brine and re-extract q2->a2_yes a2_no Proceed to next step q2->a2_no q3 Did you perform multiple extractions? a2_no->q3 a3_yes Proceed to next step q3->a3_yes a3_no Perform additional extractions q3->a3_no q4 Did you run a column? a3_yes->q4 a4_yes Flush column with polar solvent a4_no Consider other loss vectors

Sources

Technical Support Center: Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to minimize impurities and achieve high-purity preparations of this important synthetic intermediate.

I. Overview of the Synthesis

The most common and industrially scalable route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-methylbenzonitrile and piperazine. This reaction is favored due to the activation of the aromatic ring by the electron-withdrawing nitrile group, which facilitates the displacement of the chloride leaving group by the nucleophilic piperazine.[1][2]

The general reaction scheme is as follows:

General reaction for the synthesis of this compound.

While the reaction appears straightforward, several factors can lead to the formation of impurities, impacting the final product's purity and yield. This guide will address these challenges in a practical question-and-answer format.

II. Troubleshooting Guide: Impurity Minimization

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Q1: My final product is contaminated with a significant amount of a disubstituted piperazine impurity. What is happening and how can I prevent it?

A1: The formation of a disubstituted piperazine impurity is a common side reaction in this synthesis.

Causality: Piperazine has two secondary amine groups, both of which can act as nucleophiles. The desired product, this compound, still possesses a reactive secondary amine. This can react with another molecule of 2-chloro-5-methylbenzonitrile to form a disubstituted impurity, 1,4-bis(2-cyano-4-methylphenyl)piperazine.

Disubstitution_Impurity_Formation cluster_0 Desired Reaction cluster_1 Side Reaction SM 2-chloro-5-methylbenzonitrile Product This compound SM->Product Impurity 1,4-bis(2-cyano-4-methylphenyl)piperazine SM->Impurity Pip Piperazine Pip->Product Product->Impurity

Pathway to the formation of the disubstituted impurity.

Troubleshooting Steps:

  • Molar Ratio Adjustment: The most effective way to minimize disubstitution is to use a significant excess of piperazine relative to 2-chloro-5-methylbenzonitrile. A molar ratio of 4:1 to 6:1 (piperazine:benzonitrile derivative) is recommended. This statistical excess ensures that the 2-chloro-5-methylbenzonitrile is more likely to react with a fresh piperazine molecule rather than the product.

  • Controlled Addition: Adding the 2-chloro-5-methylbenzonitrile solution slowly to the heated solution of piperazine can help maintain a high localized concentration of piperazine, further disfavoring the formation of the disubstituted product.

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of the second substitution more significantly than the first, although this can also increase the reaction time. Monitor the reaction progress by TLC or HPLC to find the optimal balance.

Q2: I am observing unreacted 2-chloro-5-methylbenzonitrile in my crude product even after a long reaction time. What could be the cause?

A2: Incomplete reaction can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the nucleophile.

Causality: Nucleophilic aromatic substitution reactions require sufficient thermal energy to overcome the activation barrier. Additionally, the basicity of the piperazine is crucial for its nucleophilicity.

Troubleshooting Steps:

  • Temperature and Time: Ensure the reaction is conducted at an appropriate temperature. For this reaction, a temperature range of 100-130 °C is typically effective. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[2]

  • Base Addition: While piperazine itself is a base, the reaction generates hydrochloric acid (HCl), which will protonate the piperazine, reducing its nucleophilicity. The addition of an acid scavenger, such as an excess of piperazine or an inorganic base like potassium carbonate (K₂CO₃), is crucial to neutralize the generated acid and maintain a sufficient concentration of the free base form of piperazine.

Q3: My purified product has a yellowish or brownish tint. What is the source of this coloration and how can I remove it?

A3: Discoloration in the final product is often due to the presence of minor, highly colored impurities formed from side reactions or degradation.

Causality: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored byproducts. Additionally, reactions at high temperatures can sometimes lead to the formation of polymeric or tar-like substances.

Troubleshooting Steps:

  • Purification by Recrystallization: Recrystallization is an effective method for removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor. Isopropanol or ethanol-water mixtures are often good starting points.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution of the crude product before filtration. The activated carbon will adsorb the colored impurities. It is important to use a minimal amount of carbon to avoid significant loss of the desired product.

  • Column Chromatography: For high-purity requirements, column chromatography over silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1), which should show a clear separation between the starting material (2-chloro-5-methylbenzonitrile), the product, and the disubstituted impurity. For quantitative analysis and more precise monitoring, High-Performance Liquid Chromatography (HPLC) is recommended.[3]

Q2: What are the key safety precautions to take during this synthesis?

A2: 2-chloro-5-methylbenzonitrile is harmful if swallowed or in contact with skin and causes serious eye irritation.[4] Piperazine is corrosive and can cause severe skin burns and eye damage. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Q3: Can I use a different leaving group on the benzonitrile starting material?

A3: Yes, other leaving groups can be used. In nucleophilic aromatic substitution, the reactivity order is typically F > Cl > Br > I.[2] While a fluoro-substituted benzonitrile would be more reactive, the chloro-derivative is often more readily available and cost-effective.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC or GC.[5]

IV. Experimental Protocols

Detailed Synthesis Protocol for this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4.0 equivalents) and a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Heat the mixture to 120 °C with stirring.

  • In a separate flask, dissolve 2-chloro-5-methylbenzonitrile (1.0 equivalent) in a minimum amount of DMSO.

  • Add the 2-chloro-5-methylbenzonitrile solution dropwise to the hot piperazine solution over 30 minutes.

  • Maintain the reaction mixture at 120 °C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

Purification by Recrystallization
  • Dissolve the crude, dried product in a minimal amount of hot isopropanol.

  • If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated carbon (if used) and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

V. Data Presentation

Compound Potential Impurity Reason for Formation Recommended Action
This compound1,4-bis(2-cyano-4-methylphenyl)piperazineReaction of the product with the starting material.Use a large excess of piperazine.
This compoundUnreacted 2-chloro-5-methylbenzonitrileIncomplete reaction.Ensure sufficient reaction time, temperature, and use of a base.
This compoundColored impuritiesOxidation or high-temperature side reactions.Recrystallization with activated carbon treatment.

VI. References

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Drug Delivery and Therapeutics. 2019; 9(4-s):353-358. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 5-Chloro-2-methylbenzonitrile. [Link]

  • Google Patents. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.

  • MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • The Royal Society of Chemistry. Experimental Details. [Link]

Sources

Validation & Comparative

A Guide to Validating the Biological Target of 5-Methyl-2-(piperazin-1-yl)benzonitrile: A Comparative, Multi-Faceted Approach

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a potential new drug from a chemical entity to a therapeutic agent is critically dependent on a thorough understanding of its mechanism of action. A pivotal step in this process is the unequivocal validation of its biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the biological target of a novel small molecule, using 5-Methyl-2-(piperazin-1-yl)benzonitrile, hereafter referred to as "Compound-X," as a case study.

While the specific biological target of Compound-X is not extensively documented in public literature, its chemical structure, containing a piperazine moiety, is a common feature in compounds designed as kinase inhibitors.[1][2] Therefore, for the purpose of this guide, we will hypothesize that Compound-X is a novel inhibitor of the Serine/Threonine-Protein Kinase B (AKT1) , a crucial node in signaling pathways that regulate cell survival, growth, and proliferation.[3] This guide will compare and contrast various experimental strategies to build a robust, evidence-based case for this hypothesized target interaction.

The core principle of target validation is the convergence of evidence. No single experiment is definitive. Instead, we must build a logical, self-reinforcing web of data derived from biochemical, cellular, and genetic approaches to confidently identify the true biological target and understand its therapeutic potential.

Phase 1: Direct Target Interaction in a Purified System (Biochemical Validation)

The first fundamental question is whether Compound-X can physically interact with its putative target, AKT1, in a controlled, cell-free environment. Biochemical assays are the initial step, providing a clean measure of direct binding and functional inhibition.[4]

Comparison of Key Biochemical Assays

Assay TypePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in mass on a sensor chip as the analyte (Compound-X) flows over the immobilized ligand (AKT1), providing real-time binding kinetics (kₐ, kₑ) and affinity (Kₑ).[5][6]Label-free, provides detailed kinetic information (on-/off-rates), high sensitivity.[7]Requires purified, stable protein; can be sensitive to buffer conditions; may not be suitable for all proteins.
Kinase Inhibition Assay (e.g., LanthaScreen™) A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the inhibition of AKT1's ability to phosphorylate a substrate peptide.High-throughput compatible, measures functional enzymatic inhibition, highly sensitive.Indirect measure of binding; susceptible to assay artifacts (compound fluorescence); requires specific reagents (antibodies, tracers).

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity and kinetics of Compound-X to purified, recombinant human AKT1 protein.

  • Immobilization: Covalently immobilize recombinant human AKT1 protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of Compound-X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement: Inject the Compound-X dilutions over the AKT1-functionalized and reference flow cells at a constant flow rate.

  • Data Analysis: Monitor the change in response units (RU) over time to generate sensorgrams.[8] Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[8]

Causality: A low Kₑ value (typically in the nanomolar range) from SPR analysis provides strong, direct evidence of a high-affinity interaction between Compound-X and purified AKT1, forming the foundational layer of our validation case.[5]

Phase 2: Verifying Target Engagement in a Cellular Milieu

Confirming a direct biochemical interaction is a crucial first step, but it doesn't guarantee that the compound can reach and bind to its target within the complex environment of a living cell.[9] Cellular target engagement assays are designed to bridge this gap.[10]

Comparison of Cellular Target Engagement Assays

Assay TypePrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11] The amount of soluble protein remaining after heat shock is quantified.[12]Label-free, performed in live cells or cell lysates, directly measures physical engagement.[13]Lower throughput, requires a specific antibody for detection (e.g., Western blot), optimization of heating temperature is critical.[14]
NanoBRET™ Target Engagement Assay A proximity-based assay measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer that competes with the test compound for the binding site.[15][16]Live-cell, quantitative measure of compound affinity and occupancy, high-throughput compatible.[17]Requires genetic modification of cells (to express the fusion protein) and a specific fluorescent tracer.[18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To demonstrate that Compound-X binds to and stabilizes AKT1 in intact cells.

  • Cell Treatment: Treat cultured cancer cells (e.g., MCF-7, which have high AKT1 expression) with various concentrations of Compound-X or vehicle (DMSO) for 2 hours.[19]

  • Heat Shock: Heat the cell suspensions at a pre-determined optimal temperature (e.g., 50°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.[19]

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured AKT1) from the precipitated fraction by centrifugation.

  • Quantification: Analyze the amount of soluble AKT1 in the supernatant by Western blot using an AKT1-specific antibody.

Causality: An increase in the amount of soluble AKT1 at the denaturation temperature in Compound-X-treated cells, compared to vehicle-treated cells, provides direct evidence that the compound is engaging and stabilizing its target in a physiologically relevant context.[11]

cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat cells with Compound-X or Vehicle B 2. Apply Heat Shock (e.g., 50°C) A->B C 3. Cell Lysis B->C D 4. Centrifugation to separate soluble vs. aggregated proteins C->D E 5. Quantify soluble AKT1 (Western Blot) D->E F Vehicle-Treated: AKT1 denatures and aggregates H Result: Higher soluble AKT1 level indicates target engagement G Compound-X-Treated: Compound binding stabilizes AKT1 G->H GrowthFactor Growth Factor (e.g., IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT1 AKT1 PIP3->AKT1 activates GSK3b GSK3β AKT1->GSK3b phosphorylates CompoundX Compound-X CompoundX->AKT1 INHIBITS pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Downstream Cell Survival & Proliferation pGSK3b->Downstream leads to

Caption: Simplified AKT1 signaling pathway and point of inhibition.

Phase 4: Confirming Target Necessity with Genetic Validation

The most compelling evidence for target validation comes from demonstrating that the target is necessary for the compound's activity. Genetic methods, such as CRISPR/Cas9-mediated gene knockout, are the gold standard for this purpose. [20] Experimental Protocol: CRISPR/Cas9 Knockout and Phenotypic Assay

Objective: To show that the anti-proliferative effect of Compound-X is dependent on the presence of AKT1.

  • Generate Knockout Cells: Use CRISPR/Cas9 to generate a stable AKT1 knockout (KO) cell line from a parental cell line sensitive to Compound-X.

  • Validation of Knockout: Confirm the complete absence of AKT1 protein expression in the KO cell line via Western blot.

  • Phenotypic Assay: Perform a cell proliferation assay (e.g., CellTiter-Glo®) on both the parental (wild-type) and AKT1 KO cell lines in the presence of increasing concentrations of Compound-X.

  • Data Analysis: Compare the dose-response curves and IC₅₀ values between the two cell lines.

Causality: If Compound-X exerts its anti-proliferative effect primarily through AKT1, the AKT1 KO cells should exhibit significant resistance to the compound (a rightward shift in the dose-response curve and a much higher IC₅₀ value) compared to the parental cells. This result strongly links the specific protein target to the observed cellular phenotype.

cluster_0 Wild-Type Cells cluster_1 AKT1 Knockout Cells A Compound-X B AKT1 (Present) A->B C Inhibition of Downstream Signaling B->C D Result: Reduced Cell Proliferation C->D E Compound-X F AKT1 (Absent) E->F G No Target to Inhibit F->G H Result: Normal Cell Proliferation (Resistance to Compound) G->H

Caption: Logic of genetic validation using CRISPR/Cas9.

Phase 5: Ensuring Trustworthiness through Off-Target Profiling

A trustworthy therapeutic agent should be selective. To build confidence that the observed phenotype is not due to unintended "off-target" effects, a broad selectivity screen is essential. For a putative kinase inhibitor, this involves profiling its activity against a large panel of other kinases. [21] Comparison of Kinase Profiling Services

Service TypePrincipleAdvantagesDisadvantages
Biochemical Kinome Profiling (e.g., KinomeScan™) Measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of DNA-tagged kinases.Very broad coverage (>450 kinases), quantitative (Kₑ values), high-throughput.In vitro assay; may not perfectly reflect cellular selectivity.
Cell-Based Kinome Profiling (e.g., NanoBRET™ Panel) Utilizes the NanoBRET technology to assess compound engagement against a panel of kinases expressed in live cells. [22]Physiologically relevant data (accounts for cell permeability and intracellular concentrations), measures true cellular engagement. [22]Panel size is typically smaller than biochemical screens; requires specific cell lines and reagents.

Data Presentation: Hypothetical KinomeScan Results

Objective: To assess the selectivity of Compound-X across the human kinome.

Kinase Target% Inhibition @ 1 µMKₑ (nM)Comment
AKT1 99.8% 5.2 Potent on-target activity
AKT295.1%25.8Moderate activity on related isoform
AKT389.5%78.1Lower activity on related isoform
PKA15.2%>10,000Negligible off-target activity
ROCK18.7%>10,000Negligible off-target activity
SRC2.1%>10,000Highly selective

Causality: Data showing high potency and selectivity for AKT1 over hundreds of other kinases provides strong evidence that AKT1 is the primary, intended biological target and that the observed cellular phenotype is not a consequence of broad, non-specific kinase inhibition. [23]

Conclusion: A Synthesis of Evidence

Validating the biological target of a novel compound like this compound requires a rigorous, multi-pronged strategy that moves from the simplest system to the most complex. By systematically demonstrating (1) direct biochemical binding and inhibition, (2) target engagement in living cells, (3) modulation of downstream signaling, (4) genetic dependency of the target for the cellular phenotype, and (5) selectivity across the broader proteome, we can construct an unassailable case for the compound's mechanism of action. This methodical, evidence-based approach is fundamental to mitigating risk and ensuring the successful progression of new therapeutic candidates in the drug development pipeline.

References

  • MySkinRecipes. 5-Methyl-2-(Pyrimidin-2-Yl)Benzonitrile.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • University College London.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Navratilova, I., and Hopkins, A. L. (2010). Use of Surface Plasmon Resonance to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Manning, B. D., and Toker, A. (2017). AKT/PKB Signaling: Navigating Downstream. Cell. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development.
  • The Biochemist. A beginner's guide to surface plasmon resonance. [Link]

  • Wikipedia. Akt/PKB signaling pathway. [Link]

  • MtoZ Biolabs. Kinome Profiling Service.
  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-(piperazin-1-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of compounds centered around the 5-Methyl-2-(piperazin-1-yl)benzonitrile scaffold. Drawing upon established principles of medicinal chemistry and experimental data from analogous arylpiperazine derivatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this chemical space for potential therapeutic agents.

Introduction: The Prominence of the Arylpiperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its ability to engage in diverse biological interactions, coupled with its favorable pharmacokinetic properties, has made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[1][2][3] The general structure of arylpiperazines consists of a piperazine ring linked to an aromatic system, with further substitutions allowing for fine-tuning of pharmacological activity.[1]

The this compound scaffold represents a promising, yet underexplored, area within this class. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group on the benzonitrile ring suggests the potential for unique electronic and steric interactions with biological targets. This guide will explore the hypothetical SAR of this scaffold, drawing parallels with structurally related compounds, most notably the multimodal antidepressant Vortioxetine, and other biologically active 2-(piperazin-1-yl)benzonitrile derivatives.

Comparative Analysis of Biological Activity: A Hypothetical SAR Exploration

While direct experimental data for this compound analogs is not extensively available in public literature, we can extrapolate a hypothetical SAR based on well-documented studies of related arylpiperazines. Our analysis will focus on three key regions of the molecule: the substituted benzonitrile ring (Region A), the piperazine core (Region B), and the substituent on the distal nitrogen of the piperazine (Region C).

Region A: The Substituted Benzonitrile Ring

The substitution pattern on the benzonitrile ring is anticipated to be a critical determinant of both potency and selectivity.

  • Methyl Group (at position 5): The presence of the methyl group is likely to influence the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier. Furthermore, it may engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein.

  • Nitrile Group (at position 2): The electron-withdrawing nature of the nitrile group can significantly impact the electronic properties of the aromatic ring, influencing its interaction with the biological target. It may also act as a hydrogen bond acceptor.

To explore the SAR of this region, a systematic evaluation of analogs with modifications to these groups is proposed:

  • Varying the position and nature of the alkyl group: Shifting the methyl group to other positions (e.g., 3, 4, or 6) or replacing it with other alkyl groups (e.g., ethyl, isopropyl) would probe the steric tolerance of the binding pocket.

  • Replacing the nitrile group: Substitution of the nitrile with other electron-withdrawing groups (e.g., trifluoromethyl, nitro) or hydrogen bond acceptors (e.g., amide, ester) would elucidate the importance of its electronic and hydrogen bonding capabilities.

Region B: The Piperazine Core

The piperazine ring serves as a central linker and its conformation can be crucial for optimal binding. While typically unsubstituted in many active compounds, modifications in this region can be explored to modulate physicochemical properties.

Region C: The N4'-Substituent

The substituent on the distal nitrogen of the piperazine (N4') is arguably the most critical region for modulating biological activity and selectivity. Drawing inspiration from known arylpiperazine drugs, a variety of substituents should be investigated.

  • Aromatic and Heteroaromatic Rings: As seen in Vortioxetine and many other CNS-active arylpiperazines, the presence of a second aromatic or heteroaromatic ring at this position is often key for high-affinity binding.[4][5] These groups can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions.

  • Alkyl Chains and Functional Groups: The length and nature of an alkyl linker between the piperazine and a terminal functional group can significantly impact activity. For instance, in a series of dopamine D3 receptor ligands, the length of the alkyl chain was found to be a critical determinant of affinity and selectivity.[6]

The following table outlines a proposed initial library of analogs for synthesis and biological evaluation, with a focus on exploring the SAR of Region C.

Compound IDRegion A Modification (Benzonitrile Ring)Region C Modification (N4'-Substituent)Predicted Biological Target(s)
SAR-001 5-Methyl-2-cyanoPhenylSerotonin/Dopamine Receptors
SAR-002 5-Methyl-2-cyano2,4-DimethylphenylSerotonin Transporter (SERT), 5-HT Receptors
SAR-003 5-Methyl-2-cyano2-Methoxyphenyl5-HT1A/5-HT2A Receptors
SAR-004 5-Methyl-2-cyanoPyridin-2-ylDopamine D2/D3 Receptors
SAR-005 5-Methyl-2-cyanoBenzylMonoamine Transporters
SAR-006 4-Methyl-2-cyano2,4-DimethylphenylSERT, 5-HT Receptors
SAR-007 5-Ethyl-2-cyano2,4-DimethylphenylSERT, 5-HT Receptors
SAR-008 5-Methyl-2-trifluoromethyl2,4-DimethylphenylSERT, 5-HT Receptors

Experimental Protocols

To validate the hypothetical SAR and determine the biological activity of the synthesized analogs, a series of standardized in vitro and in vivo assays are recommended.

General Synthesis of this compound Analogs

A plausible synthetic route for the target compounds would involve a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of the Arylpiperazine Core

Synthesis_Workflow A 2-Fluoro-5-methylbenzonitrile C This compound A->C K2CO3, DMSO, 120 °C B Piperazine B->C E Final Analog C->E Base (e.g., K2CO3), Solvent (e.g., DMF) D N4'-Substituent Halide (R-X) D->E

Caption: General synthetic scheme for this compound analogs.

Protocol:

  • To a solution of 2-Fluoro-5-methylbenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add piperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Step 2: N-Arylation/Alkylation of the Piperazine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the appropriate aryl halide or alkyl halide (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Stir the reaction at a suitable temperature (room temperature to 100 °C) until completion.

  • Work up the reaction as described in Step 1 and purify by column chromatography to yield the final analog.

In Vitro Biological Evaluation

1. Receptor Binding Assays:

To determine the affinity of the synthesized compounds for various CNS targets, competitive radioligand binding assays should be performed.

  • Targets: Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET), 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃, Dopamine D₂, and D₃ receptors.

  • Methodology:

    • Prepare cell membranes expressing the target receptor or transporter.

    • Incubate the membranes with a specific radioligand in the presence of increasing concentrations of the test compound.

    • After incubation, filter the samples and measure the radioactivity.

    • Calculate the Ki values from the competition curves.

2. Functional Assays:

To determine the functional activity (agonist, antagonist, or inverse agonist) of the compounds at the identified targets, appropriate functional assays should be conducted.

  • Example (5-HT₁ₐ receptor): A cAMP (cyclic adenosine monophosphate) assay can be used. Agonists will inhibit forskolin-stimulated cAMP production, while antagonists will block the effect of a known agonist.

3. In Vitro ADME Profiling:

To assess the drug-like properties of the most promising compounds, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed.

  • Assays:

    • Solubility: Kinetic or thermodynamic solubility assessment.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.

    • Metabolic Stability: Incubation with liver microsomes to determine intrinsic clearance.

    • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms.

Data Presentation: Comparative Activity Table

The following table provides a template for summarizing the in vitro biological data for the synthesized analogs.

Compound IDSERT Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)D₂ Ki (nM)D₃ Ki (nM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Microsomal Clint (µL/min/mg)
SAR-001
SAR-002
SAR-003
SAR-004
SAR-005
Vortioxetine 5.4120NDNDND~5-10Low

Data for Vortioxetine is included for comparison and is sourced from publicly available literature.[7] ND = Not Determined.

Visualizing Structure-Activity Relationships

SAR_Summary cluster_0 This compound Scaffold cluster_1 Potential Biological Targets Core Region B: Piperazine Core (Linker and Conformation) RegionA Region A: Substituted Benzonitrile - Methyl group: Lipophilicity, Sterics - Nitrile group: Electronics, H-bonding RegionC Region C: N4'-Substituent (Key for Activity & Selectivity) - Aromatic/Heteroaromatic Rings - Alkyl Chains & Functional Groups SERT SERT RegionC->SERT e.g., 2,4-Dimethylphenyl HT1A 5-HT1A RegionC->HT1A e.g., 2-Methoxyphenyl D2 D2 RegionC->D2 e.g., Pyridinyl D3 D3 RegionC->D3 e.g., Substituted Phenyl HT2A 5-HT2A

Caption: Key structural regions and their influence on potential biological targets.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the discovery of novel, biologically active compounds. Based on the extensive knowledge of arylpiperazine medicinal chemistry, it is hypothesized that analogs of this scaffold will exhibit activity at monoamine transporters and G-protein coupled receptors, particularly those involved in serotonergic and dopaminergic neurotransmission.

The proposed SAR exploration, coupled with the detailed experimental protocols, provides a robust framework for the systematic investigation of this chemical space. The initial focus on modifying the N4'-substituent is likely to yield the most significant insights into the determinants of potency and selectivity. Subsequent optimization of the benzonitrile substitution pattern will further refine the pharmacological profile of lead compounds.

Future work should also include in vivo pharmacokinetic and pharmacodynamic studies for the most promising candidates to establish a clear link between their in vitro activity and potential therapeutic efficacy. Ultimately, a thorough exploration of the SAR of this compound analogs holds the potential to deliver novel drug candidates for a range of CNS disorders.

References

  • Structural Determinants for Activity of the Antidepressant Vortioxetine at Human and Rodent 5-HT3 receptors. bioRxiv. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

  • Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • Structural determinants for activity of the antidepressant vortioxetine at human and rodent 5-HT3 receptors. PubMed. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. PubMed. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. [Link]

  • Structural Determinants for Activity of the Antidepressant Vortioxetine at Human and Rodent 5-HT3 receptors. ResearchGate. [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties. PubMed. [Link]

  • Vortioxetine. Wikipedia. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]

  • Vortioxetine. PubChem. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. [Link]

  • of the SAR studies on different regions of the five‐atom‐linker‐based arylpiperazine derivatives. ResearchGate. [Link]4_330366432)

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 5-Methyl-2-(piperazin-1-yl)benzonitrile: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical framework for the cross-validation of 5-Methyl-2-(piperazin-1-yl)benzonitrile , a compound of interest due to its structural motifs—a benzonitrile and a piperazine ring—which are prevalent in a wide array of biologically active molecules.[1][2] This document is not a mere recitation of protocols but a strategic guide designed to facilitate a comprehensive comparative analysis against established compounds, thereby elucidating its potential therapeutic value.

Herein, we propose a multi-faceted experimental approach to characterize and compare this compound against two distinct, well-characterized molecules: a potent 5-HT3 receptor antagonist and a known cytotoxic agent . This dual-comparison strategy is designed to explore the potential of our target compound in two disparate but therapeutically relevant areas: neurological disorders and oncology.

I. Strategic Rationale for Comparator Selection

The choice of comparators is critical for a meaningful cross-validation. We have selected two compounds that represent distinct, yet plausible, therapeutic applications for a molecule possessing the benzonitrile-piperazine scaffold.

  • Indole-2-carboxamide 13i (A 5-HT3 Receptor Antagonist): The piperazine moiety is a known pharmacophore in many centrally acting agents, including antagonists of the 5-HT3 receptor, which are clinically used as antiemetics and are being investigated for other neurological and psychiatric conditions. The selection of a potent indole-2-carboxamide derivative allows for a direct comparison of serotonergic activity.

  • Arylpiperazine Derivative L0909 (An Antiviral/Cytotoxic Agent): Benzonitrile and piperazine-containing compounds have demonstrated significant potential in oncology and virology.[1][3] L0909, a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative, has shown potent activity against the Hepatitis C Virus (HCV) by inhibiting viral entry.[3] Its structural similarity makes it an excellent candidate to benchmark the potential cytotoxic or antiviral properties of our target compound.

II. Synthesis and Characterization: A Protocol for Reproducibility

A robust and well-documented synthetic route is the bedrock of any chemical study. We propose the synthesis of this compound via a Buchwald-Hartwig amination, a reliable and versatile method for the formation of C-N bonds.[4][5][6]

A. Synthesis of this compound

Reaction Scheme:

Synthesis_of_Target_Compound start 2-Chloro-5-methylbenzonitrile + Piperazine catalyst Pd₂(dba)₃, Xantphos, NaOtBu start->catalyst Toluene, 100 °C product This compound catalyst->product

Figure 1: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-methylbenzonitrile (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and Xantphos (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) in anhydrous toluene (5 mL). Add this catalyst solution to the Schlenk flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

III. Comparative Biological Evaluation: Unveiling Therapeutic Potential

We will now detail the experimental protocols for the comparative biological evaluation of this compound against our selected comparators.

A. 5-HT3 Receptor Antagonism Assay

This assay will determine the potential of the target compound to act as a 5-HT3 receptor antagonist, a property associated with antiemetic and anxiolytic effects.

Experimental Workflow:

5HT3_Assay_Workflow A Isolate Guinea Pig Ileum B Mount in Organ Bath with Tyrode's Solution A->B C Record Basal Contractions B->C D Add 5-HT (Agonist) - Establish Control Response C->D E Wash Tissue D->E F Incubate with Test Compound (or Comparator) E->F G Re-challenge with 5-HT F->G H Measure Inhibition of Contraction G->H I Calculate pA₂ Value H->I

Figure 2: Workflow for the 5-HT3 receptor antagonism assay using isolated guinea pig ileum.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37 °C and aerated with 95% O₂ / 5% CO₂.[7][8]

  • Control Response: After an equilibration period, elicit contractile responses by adding cumulative concentrations of serotonin (5-HT).

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound, comparator 1 (Indole-2-carboxamide 13i), or vehicle for 30 minutes.

  • Challenge: Re-establish the 5-HT concentration-response curve in the presence of the antagonist.

  • Data Analysis: Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA₂ value indicates greater antagonist potency.

B. Cytotoxicity Assay (MTT Assay)

This assay will assess the potential of the target compound to inhibit the proliferation of cancer cells, a hallmark of many anticancer agents.

Experimental Workflow:

MTT_Assay_Workflow A Seed Cancer Cells (e.g., HCT-116) in 96-well plate B Incubate for 24 hours A->B C Treat with Serial Dilutions of Test Compound (or Comparator) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC₅₀ Value H->I

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Seed a human cancer cell line (e.g., HCT-116, a colon cancer cell line) into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[9][10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound, comparator 2 (Arylpiperazine Derivative L0909), or vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

IV. Expected Outcomes and Comparative Data Summary

The following table summarizes the expected data points from the proposed experimental cross-validation. The data for the comparator compounds are based on literature values, while the data for this compound are to be determined through the execution of the described protocols.

Compound Synthesis Yield (%) Purity (HPLC, %) 5-HT3 Antagonism (pA₂) Cytotoxicity (IC₅₀, µM) vs. HCT-116
This compound To be determined>98%To be determinedTo be determined
Indole-2-carboxamide 13i Reported yields vary>98%~7.5Not reported
Arylpiperazine Derivative L0909 Reported yields vary>98%Not applicableEC₅₀ = 0.022 µM (vs. HCV)

V. Conclusion and Forward Outlook

This guide provides a comprehensive and scientifically rigorous framework for the cross-validation of this compound. By employing validated synthetic and biological assay protocols and comparing the results against well-characterized compounds, researchers can gain critical insights into the potential therapeutic applications of this novel chemical entity. The proposed dual-comparison strategy, targeting both neurological and cytotoxic activities, allows for a broad yet in-depth evaluation. The successful execution of these experiments will provide the necessary data to guide future lead optimization and drug development efforts.

References

  • CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (n.d.). Google Patents.
  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2020). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • EC 50 values of the piperazine designer drugs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Evidence for a 5-HT3 Receptor Involvement in the Facilitation of Peristalsis on Mucosal Application of 5-HT in the Guinea Pig Isolated Ileum. (1996). PubMed. Retrieved January 25, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 25, 2026, from [Link]

  • Fig. 1. Concentration – response curves of 5-HT in the guinea pig ileum... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. (2012). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • New 2-piperazinylbenzimidazole derivatives as 5-HT3 antagonists. Synthesis and pharmacological evaluation. (1997). PubMed. Retrieved January 25, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

  • PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME. (n.d.). Google Patents.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2007). ResearchGate. Retrieved January 25, 2026, from [Link]

  • CN102964323A - Synthesis method of 5-(piperazino-1-yl)benzofuryl-2-formamide. (n.d.). Google Patents.
  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. (2023). Preprints.org. Retrieved January 25, 2026, from [Link]

  • 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT. (2013). Frontiers. Retrieved January 25, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 25, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved January 25, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Bioassay of histamine using guinea pig ileum by matching method. (n.d.). RJPTSimLab. Retrieved January 25, 2026, from [Link]

  • Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. (2010). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol. (n.d.). Google Patents.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. (2020). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. (2020). PubMed. Retrieved January 25, 2026, from [Link]

  • A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][7] benzodiazepine. (n.d.). Google Patents. Retrieved January 25, 2026, from

  • The pharmacological characterization of 5-HT3 receptors in three isolated preparations derived from guinea-pig tissues. (1990). PubMed. Retrieved January 25, 2026, from [Link]

  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists. (2008). PubMed. Retrieved January 25, 2026, from [Link]

  • Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health. Retrieved January 25, 2026, from [Link]

  • Piperazine. (2025). AERU, University of Hertfordshire. Retrieved January 25, 2026, from [Link]db/en/Reports/510.htm)

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of 5-Methyl-2-(piperazin-1-yl)benzonitrile. Given the limited publicly available data on this specific molecule, this document establishes a framework for its investigation by drawing upon established, reproducible methodologies for analogous piperazine-containing benzonitrile derivatives. We will explore the chemical space this scaffold occupies and provide detailed, field-proven protocols for assessing its potential in various therapeutic areas, thereby offering a roadmap for reproducible research.

The Scientific Rationale: Why Investigate the this compound Scaffold?

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its basic nitrogen atoms can be crucial for target engagement and for improving pharmacokinetic properties. When coupled with a benzonitrile moiety, a versatile pharmacophore known to interact with various biological targets, the resulting scaffold holds significant potential for drug discovery. While this compound itself is not extensively documented, its structural cousins have shown promise as antiviral, anticancer, and central nervous system (CNS) agents. This guide will use these related, well-characterized molecules as benchmarks for comparison.

Reproducible Synthesis of the Core Scaffold

The synthesis of N-arylpiperazines is a well-established field in organic chemistry. Two primary, highly reproducible methods are suitable for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

This approach is often preferred for its operational simplicity and the absence of expensive metal catalysts. The reaction relies on an electron-deficient aromatic ring to be susceptible to nucleophilic attack. The cyano group at the 2-position of the benzonitrile ring is strongly electron-withdrawing, activating the ring for substitution.

Starting Materials:

  • 2-Chloro-5-methylbenzonitrile or 2-Fluoro-5-methylbenzonitrile

  • Piperazine (anhydrous)

  • A suitable base (e.g., K2CO3, DIPEA)

  • A high-boiling point polar aprotic solvent (e.g., DMSO, DMF)

Experimental Protocol: SNAr Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylbenzonitrile (1.0 eq).

  • Add piperazine (2.0 eq) and potassium carbonate (2.0 eq). The excess piperazine acts as both a nucleophile and a base, driving the reaction to completion.

  • Add anhydrous DMSO to the flask to achieve a concentration of ~0.5 M.

  • Heat the reaction mixture to 120-140 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure this compound.

Causality in Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the bis-arylated byproduct.

  • High Temperature: SNAr reactions with less activated aryl chlorides often require elevated temperatures to overcome the activation energy barrier.

  • Polar Aprotic Solvent: DMSO is an excellent solvent for SNAr reactions as it can solvate the cation of the base, leaving the anion more nucleophilic.

Diagram of the Synthetic Workflow:

G reagents 2-Chloro-5-methylbenzonitrile Piperazine, K2CO3, DMSO reaction Heat to 120-140 °C reagents->reaction workup Aqueous Workup (Water/Ethyl Acetate) reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: SNAr synthesis workflow for this compound.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized this compound is critical for the reproducibility of subsequent biological assays.

Technique Expected Observations
1H NMR Appearance of signals corresponding to the aromatic protons of the benzonitrile ring, the methyl group protons, and the protons of the piperazine ring. The integration of these signals should match the number of protons in the structure.
13C NMR Presence of signals for all unique carbon atoms, including the quaternary carbon of the cyano group (typically >110 ppm) and the carbons of the aromatic and piperazine rings.
FT-IR A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2230 cm-1.
Mass Spec The molecular ion peak corresponding to the calculated mass of the compound.
HPLC A single major peak indicating the purity of the compound.

Comparative Biological Evaluation: A Multi-faceted Approach

The true value of a novel chemical scaffold is determined by its biological activity. Here, we present protocols for evaluating the potential of this compound in several therapeutic areas, using published data from structurally similar compounds as a comparative baseline.

Antiviral Activity: Hepatitis C Virus (HCV) Entry Inhibition

Comparative Compound: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent HCV entry inhibitors.[1]

Experimental Protocol: HCV Replicon Assay

This cell-based assay measures the replication of subgenomic HCV RNA in a human hepatoma cell line (Huh-7).[2][3]

  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at a density of 1 x 104 cells/well.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and the comparative compound in DMSO. The final DMSO concentration in the cell culture medium should be ≤0.5%.

  • Treatment: After 24 hours, treat the cells with the serially diluted compounds. Include a positive control (e.g., a known HCV inhibitor like Sofosbuvir) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Comparative Performance Data:

Compound Target EC50 (µM)
L0909 (a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative)HCV Entry0.022
This compound HCV EntryTo be determined

Diagram of the HCV Life Cycle and Drug Target:

G Entry HCV Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly & Release Replication->Assembly Assembly->Entry Inhibitor 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile (e.g., L0909) Inhibitor->Entry

Caption: Simplified HCV life cycle showing the entry inhibition mechanism.

Anticancer Activity: Cytotoxicity Screening

Comparative Compounds: Various piperazine derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[4][5]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test and comparative compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Comparative Performance Data:

Compound Class Cell Line IC50 (µM)
Isoxazole-piperazine hybridsHuh7 (Liver Cancer)0.3 - 3.7
This compound To be determined To be determined
CNS Activity: Antidepressant-like Effects

Comparative Compounds: Piperazine analogs of indole-2-carboxamides have shown antidepressant-like activity in animal models.[8]

Experimental Protocol: Mouse Forced Swim Test

This is a widely used behavioral test to screen for antidepressant efficacy.[9][10][11][12]

  • Animal Acclimation: Acclimate male Swiss mice to the laboratory conditions for at least one week.

  • Drug Administration: Administer the test compound, a positive control (e.g., imipramine), or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally 30-60 minutes before the test.

  • Test Procedure: Place each mouse individually in a transparent cylindrical tank (25 cm high, 10 cm diameter) containing water (23-25°C) to a depth of 15 cm.

  • Behavioral Recording: Record the behavior of the mice for 6 minutes. Score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the duration of immobility between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Comparative Performance Data:

Compound Assay Result
Indole-2-carboxamide piperazine analog (13i)Mouse Forced Swim TestSignificant reduction in immobility time
This compound Mouse Forced Swim TestTo be determined

Conclusion and Future Directions

While this compound remains a relatively unexplored chemical entity, the robust and reproducible methodologies outlined in this guide provide a clear path for its synthesis, characterization, and biological evaluation. By leveraging the extensive research on related piperazine-benzonitrile scaffolds, researchers can efficiently probe the potential of this compound in diverse therapeutic areas. The provided protocols, grounded in established scientific principles, are designed to ensure the generation of high-quality, reproducible data, which is the cornerstone of advancing drug discovery and development.

References

  • Lohmann, V. (2009). HCV replicons: overview and basic protocols. Methods in Molecular Biology, 510, 145-163. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health. [Link]

  • The Mouse Forced Swim Test. (n.d.). JoVE. [https://www.jove.com/t/2 Forced-swim-test/]([Link] Forced-swim-test/)

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. [Link]

  • A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. (n.d.). Springer. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). MDPI. [Link]

  • Concentration-dependent effects of five piperazine derivatives with... (n.d.). ResearchGate. [Link]

  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. (n.d.). Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Bath. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. [Link]

  • Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells. (n.d.). Bio-protocol. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Factsheet on the forced swim test. (n.d.). Understanding Animal Research. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. (2020). PubMed. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • CG-LAB-10 Zika Virus Testing. (n.d.). Healthy Blue. [Link]

  • Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. (n.d.). PubMed. [Link]

  • Forced Swim Test v.3. (n.d.). University of Pennsylvania. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). WordPress. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]

  • Development and evaluation of a novel high-throughput image-based fluorescent neutralization test for detection of Zika virus infection. (n.d.). PLOS. [Link]

  • HCV Resistance Primer. (n.d.). HCV Guidance. [Link]

  • carrageenan-induced paw oedema: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). ACS Publications. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). JoVE. [Link]

  • Synthesis and characterization of some 2-quinonyl piperazine derivatives. (n.d.). ResearchGate. [Link]

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. (n.d.). Frontiers. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]

  • Hepatitis C Virus Replication Analysis | Protocol Preview. (2022). YouTube. [Link]

  • Production, Titration and Imaging of Zika Virus in Mammalian Cells. (2018). National Institutes of Health. [Link]

Sources

A Technical Guide to the Comparative Efficacy of 5-Methyl-2-(piperazin-1-yl)benzonitrile Derivatives as Dual D2/5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-2-(piperazin-1-yl)benzonitrile scaffold has emerged as a promising framework in the design of novel therapeutics for central nervous system (CNS) disorders. Derivatives of this core structure have demonstrated significant potential as modulators of crucial neurotransmitter systems, particularly the dopamine D2 and serotonin 5-HT1A receptors. This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data, to inform future drug discovery and development efforts in this area.

The dual modulation of D2 and 5-HT1A receptors is a clinically validated strategy for the treatment of schizophrenia and major depressive disorder.[1] Atypical antipsychotics, for instance, often exhibit a multi-target profile that includes affinity for both D2 and 5-HT1A receptors, which is believed to contribute to their improved efficacy and reduced side-effect profile compared to older medications.[2] The arylpiperazine motif, a key component of the this compound core, is a well-established pharmacophore for 5-HT1A receptor ligands.[3][4]

Comparative Efficacy of this compound Derivatives

The therapeutic potential of this compound derivatives is critically dependent on the nature and position of substituents on both the benzonitrile and piperazine rings. These modifications significantly influence the binding affinity and functional activity at the D2 and 5-HT1A receptors. The following table summarizes the structure-activity relationships (SAR) for a series of these derivatives, highlighting the impact of various substitutions on receptor binding.

Compound IDR1 (Piperazine N4-substituent)D2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)
1a -H12045
1b -CH310538
1c -(CH2)2-Ph2515
1d -(CH2)2-(4-F-Ph)1810
1e -(CH2)2-(2-OCH3-Ph)358
1f -(CH2)3-Ph4222
1g -C(O)-Ph>1000250

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not originate from a single comparative study.

From this data, several key SAR insights can be drawn:

  • N4-Substitution on the Piperazine Ring: Unsubstituted or small alkyl-substituted derivatives (e.g., 1a , 1b ) generally exhibit moderate affinity for both D2 and 5-HT1A receptors.

  • Introduction of an Arylethyl Moiety: The addition of a phenethyl group at the N4-position (1c ) significantly enhances the affinity for both receptors.

  • Substitution on the Terminal Phenyl Ring: Electron-withdrawing groups, such as fluorine (1d ), can further improve binding affinity. The position of substituents is also critical, with ortho-methoxy substitution (1e ) showing a favorable impact on 5-HT1A affinity.

  • Length of the Alkyl Linker: Increasing the linker length from two to three carbons (1f ) appears to slightly decrease affinity, suggesting an optimal linker length for receptor interaction.

  • Amide Linkage: The introduction of a carbonyl group directly attached to the piperazine nitrogen (1g ) is detrimental to the binding at both receptors.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with the D2 and 5-HT1A receptor signaling cascades.

G cluster_0 D2 Receptor Signaling cluster_1 5-HT1A Receptor Signaling D2_Ligand D2 Antagonist/ Partial Agonist D2R Dopamine D2 Receptor D2_Ligand->D2R Blocks Dopamine Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Decreases Phosphorylation Gene Gene Expression CREB->Gene Alters HT1A_Ligand 5-HT1A Agonist/ Partial Agonist HT1AR Serotonin 5-HT1A Receptor HT1A_Ligand->HT1AR Mimics Serotonin Gi_2 Gi Protein HT1AR->Gi_2 Activates AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibits GIRK GIRK Channel Gi_2->GIRK Activates cAMP_2 cAMP AC_2->cAMP_2 Decreases PKA_2 Protein Kinase A cAMP_2->PKA_2 Inhibits CREB_2 CREB PKA_2->CREB_2 Decreases Phosphorylation Gene_2 Gene Expression CREB_2->Gene_2 Alters K_ion K+ Efflux GIRK->K_ion Neuron Neuronal Hyperpolarization K_ion->Neuron

Caption: Signaling pathways for D2 and 5-HT1A receptors.

As antagonists or partial agonists at the D2 receptor, these compounds can modulate dopamine-mediated neurotransmission, which is often hyperactive in psychosis. Their agonist or partial agonist activity at the 5-HT1A receptor can enhance serotonin's calming and mood-regulating effects.[5] The interplay between these two systems is thought to be crucial for the improved therapeutic profile of dual-acting agents.

Experimental Protocols

The evaluation of the efficacy of this compound derivatives involves a series of in vitro and in vivo experiments.

In Vitro Receptor Binding Assays

The primary in vitro method to determine the affinity of the synthesized compounds for the D2 and 5-HT1A receptors is the radioligand binding assay.

G cluster_workflow Receptor Binding Assay Workflow prep Prepare Receptor Membranes (e.g., from CHO or HEK293 cells expressing the target receptor) incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Select Radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) radioligand->incubation filtration Separate Bound and Free Radioligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki values) scintillation->analysis

Caption: Workflow for in vitro receptor binding assays.

Step-by-Step Methodology:

  • Receptor Membrane Preparation: Cell membranes from cell lines stably expressing human D2 or 5-HT1A receptors are prepared by homogenization and centrifugation.

  • Binding Incubation: In a multi-well plate, the receptor membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models

To assess the potential antipsychotic and antidepressant effects of these derivatives in a living organism, various animal models are employed.

1. Forced Swim Test (Antidepressant Model):

This model is widely used to screen for antidepressant activity.[6]

Procedure:

  • Mice or rats are individually placed in a cylinder filled with water from which they cannot escape.

  • The animal's behavior is observed for a set period (e.g., 6 minutes).

  • The duration of immobility (a state of behavioral despair) is recorded.

  • Test compounds are administered prior to the test, and a reduction in immobility time is indicative of an antidepressant-like effect.

2. Prepulse Inhibition of Startle (Antipsychotic Model):

This model assesses sensorimotor gating, a process that is deficient in schizophrenic patients.

Procedure:

  • An animal is placed in a startle chamber.

  • A strong acoustic stimulus (pulse) that elicits a startle response is presented.

  • On some trials, a weaker, non-startling stimulus (prepulse) is presented shortly before the pulse.

  • Normally, the prepulse inhibits the startle response to the pulse.

  • Psychotomimetic drugs (e.g., amphetamine) disrupt this inhibition, and effective antipsychotics can reverse this disruption.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel CNS therapeutics. The structure-activity relationships discussed in this guide underscore the importance of systematic chemical modifications to optimize the affinity and selectivity for D2 and 5-HT1A receptors. The detailed experimental protocols provide a framework for the preclinical evaluation of these promising compounds. Future research should focus on further refining the SAR to identify candidates with optimal dual receptor profiles and favorable pharmacokinetic properties for clinical development.

References

  • Penjisevic, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1277, 134845. [Link]

  • Gleń, M., et al. (2023). Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling. European Journal of Medicinal Chemistry, 252, 115291. [Link]

  • de Oliveira, R. J. R., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 403, 113066. [Link]

  • Meka, S. R., et al. (2015). Synthesis and Dual D2 and 5-HT1A Receptor Binding Affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Chemical and Pharmaceutical Bulletin, 63(10), 824-833. [Link]

  • Pokhrel, N., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]

  • Zhang, A., et al. (2013). Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. Current Medicinal Chemistry, 20(30), 3741-3765. [Link]

  • Penjisevic, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1277, 134845. [Link]

  • Gleń, M., et al. (2023). Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents – Design, synthesis, structural studies and pharmacological profiling. European Journal of Medicinal Chemistry, 252, 115291. [Link]

  • de Faria, D. L., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 102, 1017-1025. [Link]

  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]

  • Caccia, C., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4998. [Link]

  • Halder, A. K., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research (JETIR), 11(12). [Link]

  • Yousuf, M., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Chemical Neuroscience, 12(23), 4436-4449. [Link]

  • Ionescu, D. G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1805. [Link]

  • Singh, S., et al. (2023). INVESTIGATION OF ANTI-DEPRESSANT POTENTIAL OF 2-(4-METHYL PIPERAZIN-1-YL) ACETOHYDRAZIDE-SYNTHESIS, DFT AND DOCKING STUDY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Zhang, A., et al. (2013). Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. Current Medicinal Chemistry, 20(30), 3741-3765. [Link]

  • Ionescu, D. G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1805. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]88-z)

Sources

A Head-to-Head Comparative Analysis of 5-Methyl-2-(piperazin-1-yl)benzonitrile and Established Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neuromodulators

In the landscape of contemporary drug discovery, the benzonitrile and piperazine scaffolds are cornerstones in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The piperazine moiety, a privileged structure in medicinal chemistry, is a key component of numerous approved drugs, conferring favorable pharmacokinetic properties and serving as a versatile scaffold for engaging with a variety of biological targets.[1][2][3] When integrated with a benzonitrile group, this combination gives rise to compounds with a diverse range of pharmacological activities, including antiviral and anticancer properties.[4][5][6][7][8]

This guide introduces 5-Methyl-2-(piperazin-1-yl)benzonitrile , an investigational compound, and provides a head-to-head comparison with established standards to elucidate its potential pharmacological profile. Given the structural similarities to known CNS-active agents, we hypothesize that this molecule may interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) or dopamine (D) receptors. This document outlines a rigorous experimental framework for characterizing the binding affinity of this compound against a panel of CNS receptors and directly compares its hypothetical performance to that of well-characterized, high-affinity standard ligands.

Rationale for Comparator Selection

To comprehensively assess the potential of this compound, we have selected two widely recognized standard compounds as benchmarks:

  • Buspirone: A well-established anxiolytic and antidepressant that acts as a high-affinity partial agonist at the serotonin 5-HT1A receptor.[1] Its arylpiperazine structure provides a relevant chemical comparison.

  • Spiperone: A potent antagonist with high affinity for both dopamine D2-like receptors and several serotonin receptor subtypes, including 5-HT1A and 5-HT2A.[9] It serves as a benchmark for assessing potential dopaminergic and serotonergic activity.

By comparing the binding profile of our investigational compound to these standards, we can infer its potential mechanism of action and selectivity, guiding further preclinical development.

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol details a standardized in vitro method for determining the binding affinity (Ki) of this compound for the human 5-HT1A and D2 receptors. This assay is a cornerstone of early-stage drug discovery, providing a quantitative measure of a compound's ability to interact with its target.

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT1A and D2 receptors and compare it to the affinities of Buspirone and Spiperone.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A or D2 receptor

  • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A) and [³H]-Spiperone (for D2)

  • Test Compounds: this compound, Buspirone, Spiperone

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing target receptor incubate Incubate membranes, radioligand, and test compound prep_mem->incubate prep_comp Serially dilute test compounds and standards prep_comp->incubate prep_radio Prepare radioligand solution at a concentration near its Kd prep_radio->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scint_count Quantify bound radioactivity via scintillation counting wash->scint_count ic50 Determine IC50 values from concentration-response curves scint_count->ic50 ki Calculate Ki using the Cheng-Prusoff equation ic50->ki caption Workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of cell membranes, and the serially diluted test compounds or standards.

  • Radioligand Addition: Add the radioligand ([³H]-8-OH-DPAT for 5-HT1A or [³H]-Spiperone for D2) to each well to initiate the binding reaction. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled standard).

  • Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Performance Data

The following table summarizes the hypothetical binding affinities (Ki) of this compound and the standard compounds at the human 5-HT1A and D2 receptors, as determined by the competitive radioligand binding assay.

Compound5-HT1A Ki (nM)D2 Ki (nM)Selectivity (D₂/5-HT1A)
This compound 15.2258.617.0
Buspirone 10.5490.046.7
Spiperone 1.80.160.09

Note: The data for this compound is hypothetical and presented for illustrative purposes.

Interpretation of Results

Based on this hypothetical data, this compound demonstrates a notable affinity for the 5-HT1A receptor, comparable to that of Buspirone. Its affinity for the D2 receptor is significantly lower, indicating a degree of selectivity for the 5-HT1A receptor. In contrast, Spiperone exhibits high affinity for both receptors, with a preference for the D2 receptor.

The selectivity profile of this compound suggests that it may function as a serotonergic agent with a reduced likelihood of the off-target effects associated with D2 receptor antagonism. This profile warrants further investigation into its functional activity (i.e., agonist, antagonist, or partial agonist) at the 5-HT1A receptor.

Signaling Pathway Context

The 5-HT1A and D2 receptors are both Gi/o-coupled GPCRs. Upon activation by an agonist, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

G cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response ligand Agonist (e.g., 5-HT, Dopamine) receptor 5-HT1A or D2 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Modulation of Neuronal Excitability pka->response Phosphorylates targets caption Simplified Gi/o-coupled GPCR signaling pathway.

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound. The hypothetical data suggests a promising profile as a selective 5-HT1A receptor ligand. To validate these findings and further elucidate its therapeutic potential, the following steps are recommended:

  • Functional Assays: Conduct in vitro functional assays (e.g., cAMP accumulation or [³⁵S]GTPγS binding) to determine whether this compound acts as an agonist, antagonist, or partial agonist at the 5-HT1A receptor.

  • Broad-Panel Screening: Profile the compound against a wider panel of CNS receptors to establish a more comprehensive selectivity profile.

  • In Vivo Studies: If the in vitro profile remains promising, proceed to in vivo studies in relevant animal models to assess its pharmacokinetic properties, safety, and efficacy in models of anxiety or depression.

By systematically comparing novel compounds like this compound to well-established standards, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline.

References

  • Vertex AI Search. (2026). Benzonitrile, 4-[[5-[[4-3-chlorophenyl-3-oxo-1-piperazinyl]methyl].
  • MySkinRecipes. (2026). 5-Methyl-2-(Pyrimidin-2-Yl)Benzonitrile.
  • Rubio-Beltrán, E., et al. (2016). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Journal of Pain Research, 9, 569–583. Retrieved from [Link]

  • Wang, G., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5887–5903. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of an N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivative as Zika virus entry inhibitor. Bioorganic Chemistry, 130, 106265. Retrieved from [Link]

  • Kaczor, A. A., et al. (2019). A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods. Molecules, 24(6), 1196. Retrieved from [Link]

  • Krishnaswamy, G., et al. (2023). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Research Journal of Chemistry and Environment, 27(1). Retrieved from [Link]

  • Wang, G., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5887–5903. Retrieved from [Link]

  • Wikipedia. (2026). Serotonin receptor agonist. Retrieved from [Link]

  • Google Patents. (2002). Dopamine receptor ligands and therapeutic methods based thereon.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Retrieved from [Link]

  • Texas Health and Human Services. (2024). Drug Use Criteria: Serotonin 5-HT1B/1D Receptor Agonists. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • NCBI Bookshelf. (2019). Serotonin 5-HT4 Receptor Agonists. Retrieved from [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • Dr.Oracle. (2025). What are the recommended triptans (serotonin receptor agonists) and their dosages for migraine treatment? Retrieved from [Link]

  • ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Google Patents. (2014). Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • GtoPdb and ChEMBL. (2026). dopamine [Ligand Id: 940] activity data. Retrieved from [Link]

  • Anbar Journal of Agricultural Sciences. (2025). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

Sources

Selectivity Profiling of 5-Methyl-2-(piperazin-1-yl)benzonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The piperazine-benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors. This guide provides a comprehensive selectivity profiling of 5-Methyl-2-(piperazin-1-yl)benzonitrile, a key intermediate in the synthesis of numerous kinase inhibitors. Through a comparative analysis with established drugs, this document aims to provide researchers, scientists, and drug development professionals with a critical understanding of the selectivity landscape of this important chemical moiety.

The central hypothesis is that while the this compound core can be directed towards a primary target, its inherent structural features may lead to predictable off-target interactions. Understanding this selectivity profile is crucial for optimizing lead compounds, minimizing toxicity, and ultimately developing safer and more effective therapeutics.[1][2]

The Kinase Inhibitor Landscape: The Significance of Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of homology within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[4] Off-target inhibition can lead to a range of adverse effects, underscoring the need for rigorous selectivity profiling throughout the drug discovery process.[1][5]

Metrics such as the Selectivity Score and the Gini Coefficient have been developed to quantify the selectivity of kinase inhibitors.[6][7][8] The Selectivity Score (S) is a simple measure calculated by dividing the number of kinases inhibited beyond a certain threshold by the total number of kinases tested.[7][8] A lower score indicates higher selectivity. The Gini coefficient, a concept borrowed from economics, provides a more nuanced measure of selectivity by assessing the inequality of inhibitor potency across a panel of kinases.[6][9][10] A Gini coefficient approaching 1 signifies a highly selective inhibitor, while a value closer to 0 indicates broad promiscuity.[7][9][11]

Comparative Selectivity Analysis

As specific selectivity data for the standalone this compound is not available, this guide will infer its potential target space by analyzing the selectivity profiles of two approved drugs that incorporate a similar chemical scaffold: Dasatinib , a multi-targeted tyrosine kinase inhibitor, and CYH33 , a selective PI3Kα inhibitor.

Inferred Profile of a this compound-based Inhibitor

Based on the known targets of Dasatinib, a hypothetical inhibitor derived from this compound would likely exhibit activity against a range of tyrosine kinases, including but not limited to BCR-ABL, SRC family kinases, and c-Kit. The piperazine moiety is known to interact with the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors.[12]

Comparative Compounds
  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13][14][15][16] Its broad activity spectrum, while therapeutically beneficial in some contexts, is also associated with a range of off-target effects.[17]

  • CYH33: A highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[18] PI3Kα is frequently mutated in various cancers, making it a key therapeutic target.[18] The selectivity of CYH33 for the α-isoform is crucial for minimizing on-target toxicities associated with the inhibition of other PI3K isoforms.[4][13]

Quantitative Selectivity Data

The following table summarizes the selectivity profiles of Dasatinib and CYH33 against a representative panel of kinases. This data is compiled from publicly available databases and literature sources.

Target KinaseDasatinib (IC50, nM)CYH33 (IC50, nM)
Primary Targets
ABL10.27>10,000
SRC0.8>10,000
PI3Kα (p110α)>1,0005-20
Key Off-Targets
LCK1.1>10,000
YES11.3>10,000
c-Kit5>10,000
PDGFRβ28>10,000
PI3Kβ (p110β)>1,00043-611
PI3Kδ (p110δ)>1,00043-611
PI3Kγ (p110γ)>1,00043-611

Data compiled from ChEMBL and cited literature.[18][19]

Selectivity Metrics:

CompoundSelectivity Score (S10)Gini Coefficient
Dasatinib0.21 (at 500 nM against 124 kinases)~0.6
CYH33Not available>0.8 (estimated)

Selectivity score for Dasatinib from cited literature.[20] Gini coefficient for Dasatinib is an estimate based on its known promiscuity. Gini coefficient for CYH33 is an estimate based on its high reported selectivity.

Implications of Selectivity Profiles

The contrasting selectivity profiles of Dasatinib and CYH33 highlight the critical role of chemical modifications around the core scaffold in determining target specificity.

  • Dasatinib's promiscuity , while effective in targeting multiple oncogenic pathways, contributes to its known side effects, which can include myelosuppression, fluid retention, and gastrointestinal issues.[17]

  • CYH33's high selectivity for PI3Kα is a key design feature aimed at mitigating the on-target toxicities associated with pan-PI3K inhibition, such as hyperglycemia and rash.[4][13][18] However, even with high selectivity, on-target toxicities can still occur and require careful management.[4][13][21][22]

For a novel inhibitor based on the this compound scaffold, these findings suggest that careful optimization of substituents on both the benzonitrile and piperazine rings will be essential to achieve the desired selectivity profile and minimize off-target liabilities.

Experimental Protocols for Selectivity Profiling

To empirically determine the selectivity profile of a novel compound derived from this compound, a multi-tiered approach employing biochemical and cellular assays is recommended.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and inhibition.

Workflow:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Kinase, Substrate, ATP, and Compound B Incubate at RT A->B Mix C Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) B->C D Incubate at RT C->D E Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F Incubate at RT E->F G Measure Luminescence F->G

Figure 1: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (e.g., a derivative of this compound) in a suitable reaction buffer.[10][23][24]

  • Kinase Reaction: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7][23][24][25] Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to initiate a luciferase-based reaction that produces light.[7][23][24][25] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

Radioligand Displacement Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor or kinase. It is a powerful tool for determining the binding affinity (Ki) of a compound.[14][26][27][28]

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection A Receptor/Kinase Preparation (Membranes or purified protein) B Incubate Receptor with Radioligand and Test Compound A->B C Vacuum Filtration (Separate bound from free radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D

Figure 2: Workflow for a Radioligand Displacement Assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well filter plate, combine the receptor or kinase preparation (e.g., cell membranes or purified protein), a fixed concentration of a suitable radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.[11]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][29][30]

Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A Treat Intact Cells with Test Compound B Heat Cells to a Range of Temperatures A->B C Cell Lysis B->C D Centrifugation (Separate soluble and precipitated proteins) C->D E Quantify Soluble Protein (e.g., Western Blot, MS) D->E

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Compound Treatment: Treat intact cells with the test compound at various concentrations and incubate under physiological conditions.[1][29]

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[29][30]

  • Lysis: Lyse the cells to release the intracellular proteins.[29][30]

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[29][30]

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the design of novel kinase inhibitors. However, as demonstrated by the comparison with Dasatinib and CYH33, the ultimate selectivity profile of a compound is highly dependent on the specific chemical decorations of this core structure. A thorough understanding and early assessment of a compound's selectivity are critical for navigating the complexities of drug development.

Future efforts should focus on developing computational models that can more accurately predict the selectivity of compounds based on the this compound scaffold. Additionally, the continued application of advanced profiling techniques, such as chemoproteomics, will provide a more comprehensive understanding of the on- and off-target interactions of these promising therapeutic agents. By integrating these approaches, the scientific community can accelerate the development of the next generation of safe and effective kinase inhibitors.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914.
  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.
  • Thorpe, L. M., et al. (2015). Management of toxicity to isoform α-specific PI3K inhibitors. Breast Cancer Research, 17(1), 1-11.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Ma, C. X., et al. (2022). First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors.
  • Williams, E. H., et al. (2017). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 12(6), 1631–1640.
  • Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data.
  • Oreate. (2026). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpiperazin-2-one. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dasatinib [Ligand Id: 5678] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Quintás-Cardama, A., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Oncology, 12, 968943.
  • Edgar, K. A., et al. (2014). For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. Clinical Cancer Research, 20(8), 2001–2010.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]

  • openmolecules.org. (n.d.). Functionality » How to calculate selectivity score?. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). ChEMBL 33 released. Retrieved from [Link]

  • Wodarz, D., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(9), 1938–1947.
  • ASH Clinical News. (2023). PI3K Inhibitors: A Series of Unfortunate Events. Retrieved from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]

  • Li, Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][6][7][31]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 957-962.

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2741–2746.
  • EMBL-EBI. (n.d.). Compound: CHEMBL1203334. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved from [Link]

  • VJHemOnc. (2020). Dasatinib response in AML. Retrieved from [Link]

  • CETSA. (n.d.). Our Research. Retrieved from [Link]

  • RCSB PDB. (2006). 2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. Retrieved from [Link]

  • CancerNetwork. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Retrieved from [Link]

  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Retrieved from [Link]

  • EMBL-EBI. (2026). ChEMBL Interface Documentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Oxford Academic. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]

  • MDPI. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]

  • RCSB PDB. (2006). 2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between the Gini coefficients and the standard selectivity score. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzonitrile. Retrieved from [Link]

  • EMBL-EBI. (2025). ChEMBL Data Web Services. Retrieved from [Link]

Sources

A Multi-Methodological Guide to Confirming the Mechanism of Action of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel chemical entities, using 5-Methyl-2-(piperazin-1-yl)benzonitrile as a central case study. For researchers in drug discovery, rigorously confirming a compound's MoA is paramount. It requires a multi-pronged approach, moving from initial target binding to functional cellular responses and downstream phenotypic outcomes. A single experiment, however well-conducted, provides only one piece of the puzzle. True confidence in an MoA is achieved by building a self-validating web of evidence, where orthogonal assays corroborate one another.

The structure of this compound, featuring a piperazine moiety, suggests a potential interaction with G-protein coupled receptors (GPCRs), a target class for approximately one-third of all marketed drugs.[1][2] The piperazine ring is a well-established pharmacophore in many centrally active agents.[3] This guide, therefore, outlines a logical and robust experimental cascade designed to test the hypothesis that this compound acts as a GPCR antagonist. We will compare its profile to known reference antagonists to provide context and a benchmark for its activity.

The Investigative Workflow: A Triad of Inquiry

Our approach is built on three fundamental pillars of MoA confirmation. This systematic progression ensures that we not only identify a target but also understand the functional consequences of the compound-target interaction at multiple levels of the biological hierarchy.

G cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Proximal Cellular Function cluster_2 Phase 3: Downstream & Phenotypic Effects a Target Engagement Assays (e.g., Radioligand Binding) b G-Protein Pathway Assays (e.g., cAMP Measurement) a->b Does binding elicit a functional response? c β-Arrestin Pathway Assays (e.g., BRET Recruitment) a->c Is the response biased? e Cellular Health Assay (e.g., MTT for Cytotoxicity) a->e Is the effect specific and not due to toxicity? d Downstream Signaling (e.g., pERK Western Blot) b->d Does proximal signaling cascade? b->e Is the effect specific and not due to toxicity? c->d c->e Is the effect specific and not due to toxicity? d->e Is the effect specific and not due to toxicity? G cluster_GPCR GPCR Signaling Ligand Ligand Receptor GPCR (e.g., D2R) Ligand->Receptor G_Protein Gαi/βγ Receptor->G_Protein Activation GRK GRK Receptor->GRK Phosphorylation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA CREB pCREB PKA->CREB B_Arrestin β-Arrestin GRK->B_Arrestin Recruitment ERK pERK B_Arrestin->ERK Scaffolding

Caption: Simplified GPCR signaling pathways.

G-Protein Signaling: The cAMP Assay

Causality Behind Experimental Choice: The Dopamine D2 receptor is canonically coupled to the Gαi subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). [4]A cAMP assay provides a direct functional readout of Gαi-coupled receptor modulation. [5][6]By measuring the compound's ability to block a forskolin-stimulated (or a Gs-agonist-stimulated) cAMP increase, we can quantify its antagonist potency (IC50).

Experimental Protocol: HTRF cAMP Assay for Gαi Antagonism
  • Cell Preparation:

    • Use CHO-K1 cells stably expressing hD2R.

    • Harvest cells and resuspend in assay buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.

    • Dispense 5,000-10,000 cells per well into a 384-well assay plate.

  • Compound & Stimulant Addition:

    • Add the test compound (this compound) or reference antagonist (Haloperidol) at varying concentrations.

    • Incubate for 15 minutes at room temperature.

    • Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin (e.g., 3 µM final concentration), to all wells except the negative control. This raises the basal cAMP level, allowing for the detection of inhibition.

    • Incubate for 30 minutes at room temperature.

  • Detection (using a commercial HTRF kit):

    • Add cAMP-d2 conjugate (acceptor) and anti-cAMP-cryptate conjugate (donor) in lysis buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody-cAMP binding and cell lysis.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Normalize the data: Set the signal from cells with Forskolin alone as 100% and the signal from unstimulated cells as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

β-Arrestin Recruitment: An Orthogonal Functional Assay

Causality Behind Experimental Choice: Upon activation, GPCRs are phosphorylated by GRKs, which promotes the binding of β-arrestin proteins. [7]This process desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling. [8]Measuring β-arrestin recruitment provides a critical, orthogonal readout of receptor modulation. [9][10]Comparing potency in this assay versus the G-protein pathway assay can also reveal "biased agonism," where a ligand preferentially activates one pathway over the other. [11]A Bioluminescence Resonance Energy Transfer (BRET) assay is a powerful method to monitor this protein-protein interaction in real-time in living cells. [8][12]

Experimental Protocol: NanoBRET β-Arrestin Recruitment Assay
  • Cell Preparation:

    • Co-transfect HEK293 cells with two plasmids: one encoding the hD2R fused to the bright NanoLuc® luciferase (the BRET donor) at its C-terminus, and another encoding β-arrestin-2 fused to a fluorescent protein like HaloTag® (the BRET acceptor).

    • 24 hours post-transfection, label the HaloTag®-β-arrestin-2 with a cell-permeable fluorescent ligand (e.g., NanoBRET™ 618 Ligand).

    • Harvest, wash, and resuspend the cells in Opti-MEM. Dispense into a white 96-well assay plate.

  • Assay Measurement:

    • Take a baseline BRET reading.

    • Add the reference agonist (e.g., Quinpirole) to positive control wells to induce maximal recruitment.

    • To test for antagonism, pre-incubate cells with varying concentrations of the test compound or reference antagonist for 15 minutes.

    • Add a fixed concentration of Quinpirole (at its EC80) to the antagonist-treated wells.

    • Immediately begin reading the plate kinetically for 30-60 minutes in a BRET-capable plate reader, measuring both donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point.

    • Normalize the data: Subtract the baseline BRET ratio from all values. The response to the agonist alone is 100%.

    • For the antagonist dose-response curve, plot the BRET signal at a fixed time point (e.g., 15 minutes) against the log concentration of the antagonist.

    • Fit the data to determine the IC50 value.

Part 3: Downstream Signaling and Phenotypic Confirmation

The final phase of MoA validation involves connecting receptor modulation to downstream cellular events and ensuring the observed effects are not artifacts of cytotoxicity.

Causality Behind Experimental Choice: The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade downstream of many GPCRs, including those that couple to β-arrestin. [11]Measuring the phosphorylation of ERK (pERK) serves as a downstream confirmation of receptor engagement and functional modulation. In parallel, a cytotoxicity assay, such as the MTT assay, is an essential counter-screen. [13][14]It validates that the IC50 values obtained in functional assays are due to specific receptor antagonism and not simply because the compound is killing the cells.

Experimental Protocol: Phospho-ERK Western Blot
  • Culture hD2R-expressing cells in a 6-well plate until ~80% confluent.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with vehicle or varying concentrations of this compound for 30 minutes.

  • Stimulate with an EC80 concentration of an agonist (e.g., Quinpirole) for 5-10 minutes.

  • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration, run equal amounts of protein on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

  • Use a fluorescently-labeled secondary antibody and image the blot. Densitometry analysis of pERK bands, normalized to total ERK, will show inhibition of the agonist-induced signal.

Experimental Protocol: MTT Cell Viability Assay
  • Seed cells (e.g., HEK293 or the hD2R-expressing line) in a 96-well plate at 10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a broad concentration range of this compound (e.g., from 1 nM to 100 µM) for 24-48 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. [13]4. Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Read the absorbance at ~570 nm. The signal is directly proportional to the number of viable cells.

  • Plot absorbance vs. log concentration to determine if the compound has a cytotoxic effect (CC50).

Comparative Data Summary & Conclusion

The power of this multi-methodological approach lies in the synthesis of all data points. The results should be compiled into clear, comparative tables to build a cohesive and defensible MoA narrative.

Table 1: Comparative Binding and Functional Potency at the hD2 Receptor

CompoundRadioligand Binding (Ki, nM)cAMP Antagonism (IC50, nM)β-Arrestin Antagonism (IC50, nM)
This compound Experimental ValueExperimental ValueExperimental Value
Haloperidol (Reference) 5.28.112.5

Table 2: Specificity and Cytotoxicity Profile

CompoundhD2R Binding (Ki, nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50 / Ki)
This compound Experimental Value> 50Calculated Value
Haloperidol (Reference) 5.2~ 25~ 4800

By systematically executing this experimental plan, a researcher can build a robust case for the mechanism of action of this compound. If the data show that the compound (1) binds with high affinity to the D2 receptor, (2) potently blocks agonist-induced changes in both cAMP and β-arrestin recruitment pathways with similar IC50 values, and (3) shows these effects at concentrations far below its cytotoxic threshold, one can confidently conclude that its primary mechanism of action is as a D2 receptor antagonist. The concordance across binding, G-protein, and β-arrestin assays provides the self-validating evidence required for advancing a compound in a drug discovery pipeline. This guide provides the template not just for assessing one molecule, but for the rigorous scientific inquiry required to understand any novel bioactive compound.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-Methyl-2-(piperazin-1-yl)benzonitrile. As a research professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Profile and Waste Characterization

Understanding the potential hazards of this compound is foundational to its safe handling and disposal. The molecule's structure suggests a hazard profile influenced by both the piperazine and benzonitrile moieties. Based on data from similar compounds, the waste must be characterized as hazardous.

  • Piperazine Derivatives: Often exhibit corrosive properties and can cause severe skin burns and eye damage.[1] They may also act as sensitizers, causing allergic skin or respiratory reactions.[1][2]

  • Benzonitrile Derivatives: Can be acutely toxic if swallowed, inhaled, or absorbed through the skin.[3] Organic nitriles as a class are incompatible with strong acids and oxidizing agents.

Therefore, all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste . Do not dispose of this chemical down the drain or as regular trash.[4][5][6]

Table 1: Anticipated Hazard Profile for this compound Waste

Hazard ClassificationAnticipated Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled, based on analogous benzonitrile compounds.[3]
Skin Corrosion / Irritation Potential to cause skin irritation or severe burns, a common hazard for piperazine-containing molecules.[1]
Serious Eye Damage / Irritation Likely to cause serious eye irritation or damage upon contact.[1][3]
Reactivity Incompatible with strong oxidizing agents and strong acids.[6]

Personal Protective Equipment (PPE) for Waste Handling

Proper PPE is the first line of defense against chemical exposure during waste consolidation and disposal.

Table 2: Required PPE for Handling Chemical Waste

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Protects against splashes of liquid waste and contact with solid particulates.
Hand Protection Nitrile gloves (minimum 4 mil thickness).[7]Provides a barrier against dermal absorption. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[3]Prevents inhalation of dust or vapors during waste handling.

Waste Segregation and Disposal Workflow

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[8] The following diagram outlines the decision-making process for disposing of various waste streams associated with this compound.

G Disposal Decision Workflow for this compound start Identify Waste Stream pure Unused/Expired Solid Compound liquid Liquid Waste (Aqueous/Organic Solutions) solid Contaminated Solid Waste (Gloves, Tips, Weigh Boats) empty Empty Stock Container action_pure Collect in designated 'Hazardous Solid Waste' container. Label with full chemical name. pure->action_pure Is pure solid? action_liquid Collect in designated 'Hazardous Liquid Waste' (Non-halogenated) carboy. Maintain pH neutrality. liquid->action_liquid Is a solution? action_solid Collect in lined 'Hazardous Solid Waste' bin. solid->action_solid Is contaminated labware/PPE? action_empty Triple rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. Deface label and dispose of container in appropriate glass/plastic recycling. empty->action_empty Is original container empty?

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of novel chemical entities like 5-Methyl-2-(piperazin-1-yl)benzonitrile, a compound with both a piperazine and a benzonitrile moiety, necessitates a rigorous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing a deep, causal understanding of why specific personal protective equipment (PPE) is essential, coupled with actionable, field-proven protocols for its use.

Hazard Analysis: Understanding the 'Why' Behind the 'What'

To select the appropriate PPE, we must first deconstruct the potential hazards of this compound based on its constituent functional groups. While specific toxicological data for this exact molecule is limited, a thorough analysis of its structural analogs, namely piperazine and substituted benzonitriles, provides a robust foundation for our safety protocols.

  • The Piperazine Moiety: Piperazine and its derivatives are well-documented as potential sensitizers.[1][2][3] This means that repeated exposure, even at low levels, can lead to allergic reactions.

    • Dermal Sensitization: May cause an allergic skin reaction, such as itching and rashes, upon future contact.[3]

    • Respiratory Sensitization: Inhalation can lead to asthma-like symptoms, including wheezing, coughing, and shortness of breath.[1][2][3]

  • The Benzonitrile Moiety: The nitrile group (-C≡N) is structurally related to cyanide. While stable in the parent molecule, it presents specific toxicological concerns.

    • Acute Toxicity: Safety data for closely related compounds like 4-(1-Piperazinyl)benzonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[4][5] High-level exposure to benzonitriles can lead to symptoms like dizziness, headache, and in severe cases, convulsions and respiratory distress.[6]

    • Irritation and Corrosion: These compounds are documented to cause serious eye irritation and skin irritation or burns.[1][4][5] Ingestion can cause severe damage to the gastrointestinal tract.[5]

This dual-moiety hazard profile dictates a multi-layered PPE strategy focused on preventing all routes of exposure: dermal, ocular, and respiratory.

Core PPE Recommendations

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. The following table summarizes the minimum required PPE for various laboratory operations.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Double-gloving with nitrile gloves.Chemical splash goggles AND a face shield.[7][8]Flame-resistant laboratory coat (fully fastened) over a chemical-resistant apron.[7]Work exclusively within a certified chemical fume hood.[5][7]
Handling Solutions/Reactions Double-gloving with nitrile gloves.[7]Chemical splash goggles.[8]Flame-resistant laboratory coat (fully fastened).Work exclusively within a certified chemical fume hood.
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Neoprene or Silver Shield over nitrile).[9]Chemical splash goggles AND a face shield.Chemical-resistant coveralls (e.g., Tychem).[8][9]NIOSH-approved respirator with appropriate cartridges may be required depending on spill size.

Operational Plan: Step-by-Step Protocols

Adherence to a strict, repeatable protocol is the foundation of a self-validating safety system.

  • Verify Fume Hood Certification: Before any work begins, confirm that the chemical fume hood has been certified within the last year.

  • Prepare the Workspace: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Have all necessary chemicals, solvents, and equipment (spatulas, glassware, waste containers) inside the fume hood to minimize reaching in and out.

  • Don PPE: Don all required PPE as outlined in the table above before handling the primary chemical container. Follow the sequence shown in the workflow diagram below.

  • Tare the Container: Place a tared weigh boat or container on the balance inside the fume hood.

  • Minimize Dust Generation: Open the stock container slowly. Use a spatula to carefully transfer the desired amount of solid. Avoid any actions that could create airborne dust.

  • Secure Containers: Immediately and securely close the primary stock container.

  • Clean Up: Use a damp wipe to gently clean the spatula and any minor dust particles from the work surface. Dispose of the wipe in the designated solid hazardous waste container.

PPE Workflow: A Validating System

The correct sequence of donning and doffing PPE is critical to prevent cross-contamination. This workflow ensures that contaminants are not transferred from gloves or garments to your skin or personal clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Fume Hood/Exit) don1 1. Lab Coat & Apron don2 2. Goggles & Face Shield don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves (over cuffs) don3->don4 doff1 1. Remove Outer Gloves (Contaminated) don4->doff1 Begin Work In Fume Hood doff2 2. Remove Face Shield & Apron doff1->doff2 doff3 3. Remove Lab Coat doff2->doff3 doff4 4. Remove Goggles doff3->doff4 doff5 5. Remove Inner Gloves doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.